2-(Methylthio)benzimidazole
Description
Overview of Benzimidazole (B57391) Core in Medicinal and Material Sciences
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the fields of medicinal chemistry and material science. doaj.orgcolab.ws This scaffold is a prominent feature in numerous pharmaceuticals, representing a "privileged structure" due to its ability to bind to multiple receptors with high affinity. benthamscience.com Its isostructural similarity to naturally occurring nucleotides allows it to interact readily with biological polymers, leading to a broad spectrum of pharmacological activities. rsc.org
In medicinal chemistry, benzimidazole derivatives are integral to a wide array of therapeutic agents, demonstrating properties such as antiviral, antifungal, anticancer, antioxidant, antihypertensive, and anti-inflammatory effects. doaj.orgcolab.wsrsc.org The stability of the benzimidazole ring, coupled with its enhanced bioavailability, makes it an attractive core for drug development. doaj.orgnih.gov Researchers continually explore modifications to the benzimidazole structure to discover novel compounds with improved potency and safety profiles. benthamscience.com
Beyond pharmaceuticals, the benzimidazole core is also vital in material science. colab.ws Its derivatives have been effectively used in the development of advanced polymers and coatings. chemimpex.com Furthermore, they have shown significant promise as corrosion inhibitors for various metals and alloys, including copper and steel, in aggressive acidic and basic environments. rsc.orgnih.gov The application of benzimidazoles extends to agriculture, where they are used in pesticides and insecticides, and to the dye industry. doaj.orgcolab.ws
Significance of Sulfur-Containing Heterocycles in Chemical Biology
Sulfur-containing heterocyclic compounds are a critical class of molecules in chemical biology and drug discovery, found in a substantial number of FDA-approved medicines. tandfonline.com The inclusion of a sulfur atom within a heterocyclic ring system imparts unique physicochemical properties that lead to a diverse range of biological activities. tandfonline.com These compounds are recognized for their broad therapeutic applications, including antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties. bookpi.org
The versatility of sulfur, which can exist in various oxidation states (from –2 to +6), allows for the creation of diverse functional groups like thioethers, sulfoxides, and sulfones, which are valuable tools in drug design. tandfonline.com Approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds, highlighting their importance in medicinal chemistry. tandfonline.com Researchers have increasingly turned their focus towards sulfur-containing heterocycles, aiming to synthesize novel compounds with high medicinal value and potentially lower toxicity compared to other heterocyclic families. researchgate.net Their proven efficacy has established them as essential scaffolds in the development of new therapeutic agents for a wide variety of diseases. researchgate.net
Historical Context of 2-(Methylthio)benzimidazole Studies
The study of this compound has evolved from foundational synthetic chemistry to its application as a versatile building block in various scientific fields. Early research focused on establishing efficient methods for its synthesis. A common and straightforward approach involves the S-alkylation of 2-Mercaptobenzimidazole (B194830) (2-MBI) with a methylating agent like methyl iodide, typically in a basic medium. derpharmachemica.com This reaction provides a reliable route to obtaining the 2-(methylthio) scaffold.
Initial applications of this compound were explored in areas such as agrochemicals and material science. chemimpex.com For instance, its potential as a corrosion inhibitor was investigated, where it was studied for its ability to protect metal surfaces, such as copper, from corrosion in acidic solutions. nih.gov These early studies established this compound as a key intermediate. Its stable core and the reactivity of the methylthio group made it a valuable precursor for the synthesis of more complex molecules. Over time, research shifted towards leveraging this compound as a starting material for creating a wide range of derivatives with potential pharmacological activities, setting the stage for its current role in drug discovery and development. chemimpex.comderpharmachemica.com
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is vibrant and primarily focused on its use as a key intermediate in the synthesis of novel bioactive molecules. chemimpex.com Scientists utilize it as a foundational scaffold to construct more complex derivatives with a wide spectrum of pharmacological activities.
Recent studies have demonstrated the successful synthesis of this compound derivatives with significant therapeutic potential. These include compounds evaluated for:
Antiparasitic Activity : New 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives have shown potent in vitro activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the activity of standard drugs like metronidazole (B1676534). nih.gov Other derivatives are being investigated as inhibitors of enzymes like arginase from Leishmania mexicana. mdpi.com
Anticancer Activity : Researchers are designing and synthesizing novel hybrids incorporating the this compound structure, such as benzimidazole/1,2,3-triazole hybrids, which have been evaluated as potential EGFR inhibitors for cancer therapy. frontiersin.org
Antibacterial Activity : The scaffold is used to create new derivatives that are tested for their efficacy against various bacterial strains, including E. coli and S. aureus. scirp.org
Fasciolicide Activity : The compound serves as a precursor for developing agents against fasciolosis, a parasitic worm infection. google.com
The following table summarizes selected research findings on the biological activities of compounds derived from this compound.
| Derivative Class | Target Application | Research Finding | Reference |
| 2-(Methylthio)-1H-benzimidazole-5-carboxamides | Antiprotozoal | Showed potent in vitro activity against Giardia intestinalis and Trichomonas vaginalis. | nih.gov |
| Benzimidazole/1,2,3-triazole hybrids | Anticancer | Investigated as potential EGFR inhibitors. | frontiersin.org |
| N-Substituted-2-(methylthio)benzimidazoles | Antimicrobial | New pyrazole (B372694) and triazole derivatives evaluated against bacterial and fungal strains. | derpharmachemica.com |
| 6-Chloro-2-(methylthio)-1H-benzimidazole-5-carboxamide | Anti-leishmanial | Identified as an inhibitor of arginase from Leishmania mexicana. | mdpi.com |
| 2-((Thioalkyl)methyl)-benzimidazoles | Antibacterial | Showed good antibacterial activity on E. coli and S. aureus. | scirp.org |
Future research is expected to continue exploring the synthetic versatility of this compound. Key future directions include:
Development of Prodrugs : Creating novel water-soluble derivatives, such as N-phosphonooxymethyl substituted 2-(methylthio)benzimidazoles, that can act as prodrugs, potentially improving bioavailability and therapeutic application. google.com
Advanced Materials : Further exploration in material science, including its use in developing new polymers and coatings with enhanced chemical resistance and durability for industrial applications. chemimpex.com
Nanotechnology Applications : Integrating benzimidazole derivatives into nanotechnology-based drug delivery systems to enhance therapeutic efficacy and target specific biological sites. researchgate.net
Biochemical Probes : Utilizing the compound in biochemical research as a tool for enzyme inhibition and receptor binding studies to elucidate biological pathways and identify new therapeutic targets. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-benzimidazole | |
|---|---|---|
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InChI |
InChI=1S/C8H8N2S/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKJFOHZLXIAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064577 | |
| Record name | 1H-Benzimidazole, 2-(methylthio)- | |
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Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-24-1 | |
| Record name | 2-(Methylthio)benzimidazole | |
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| Record name | 2-(Methylthio)benzimidazole | |
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| Record name | 2-(Methylthio)benzimidazole | |
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| Record name | 1H-Benzimidazole, 2-(methylthio)- | |
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| Record name | 1H-Benzimidazole, 2-(methylthio)- | |
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| Record name | 2-(methylthio)benzimidazole | |
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| Record name | 2-(METHYLTHIO)BENZIMIDAZOLE | |
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Synthetic Methodologies and Chemical Transformations of 2 Methylthio Benzimidazole
Established Synthetic Routes to 2-(Methylthio)benzimidazole
The synthesis of this compound can be achieved through several reliable methods, primarily involving the modification of a pre-formed benzimidazole (B57391) ring or the cyclization of substituted o-phenylenediamines.
Synthesis from 2-Mercaptobenzimidazole (B194830) and Methyl Iodide
A common and efficient method for the preparation of this compound is the S-alkylation of 2-Mercaptobenzimidazole with methyl iodide. derpharmachemica.comscienceandnature.org This reaction is typically carried out in a basic medium to facilitate the formation of the thiolate anion, which then acts as a nucleophile.
The reaction involves dissolving 2-Mercaptobenzimidazole in a suitable solvent, such as ethanol (B145695), and adding a base to deprotonate the thiol group. prepchem.com Subsequently, methyl iodide is introduced, leading to the formation of the desired this compound. prepchem.com For instance, heating a suspension of 5-trifluoromethyl-2-mercaptobenzimidazole and methyl iodide in ethanol yields 5-trifluoromethyl-2-methylthio-benzimidazole. prepchem.com The product can then be isolated and purified by recrystallization. prepchem.com
In some procedures, the reaction is conducted in dimethylformamide (DMF) with a base like sodium hydride at low temperatures to generate the salt of 2-Mercaptobenzimidazole before the addition of methyl iodide. derpharmachemica.comscienceandnature.org This method provides good yields of the final product.
Synthesis from o-Phenylenediamine (B120857) Derivatives via Carbon Disulfide Intermediate
An alternative synthetic approach starts with o-phenylenediamine or its derivatives. This method involves a cyclization reaction with carbon disulfide to form a 2-mercaptobenzimidazole intermediate, which is then methylated. tsijournals.com
The initial step involves the reaction of an o-phenylenediamine derivative with carbon disulfide in a solvent like dimethylformamide (DMF). tsijournals.com This reaction, known as the Van Allan method, produces the corresponding 2-mercaptobenzimidazole derivative. tsijournals.com For example, reacting o-phenylenediamine with carbon disulfide yields 2-mercaptobenzimidazole, which can be subsequently methylated. tsijournals.com
The methylation of the intermediate is typically achieved using methyl iodide under reflux in ethanol to afford this compound. tsijournals.com This two-step process provides a versatile route to various substituted 2-(methylthio)benzimidazoles by starting with appropriately substituted o-phenylenediamines. mdpi.com
Preparation of 2-((1H-Benzo[d]imidazol-2-yl)methylthio)pyrimidine Derivatives
The this compound core can be incorporated into more complex molecular architectures, such as pyrimidine (B1678525) derivatives. The synthesis of methyl 2-((6-chloro-1H-benzo[d]imidazol-2-yl)methylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives has been reported with yields ranging from 80-90%. mdpi.com These compounds are synthesized by reacting a benzimidazole precursor with a pyrimidine moiety. mdpi.comresearchgate.net
Another approach involves the condensation of 2-thiopyrimidines with 2-(chloromethyl)-1H-benzimidazole in the presence of a base to yield 2-(benzimidazolylmethylthio)-pyrimidine derivatives. scirp.orgscirp.org For example, ethyl 2-(((1H-benzo[d]imidazol-2-yl) methyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate was obtained with a 60% yield. scirp.orgscirp.org
Derivatization Strategies of this compound
This compound is a versatile building block that can be functionalized at both the nitrogen and sulfur atoms, allowing for the creation of a diverse library of compounds.
N-Alkylation and N-Substitution Reactions
The nitrogen atom of the benzimidazole ring can be readily alkylated or substituted. N-alkylation is a common strategy to introduce various functional groups. scirp.org This reaction is typically performed by treating this compound with an alkylating agent in the presence of a base. researchgate.net For example, reacting 2-(methylthio)-1H-benzo[d]imidazole with chloroacetyl chloride in the presence of sodium hydride in DMF yields 2-chloro-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone. derpharmachemica.comscienceandnature.org
The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, with a base like potassium hydroxide (B78521) can also facilitate the N-alkylation of 2-substituted benzimidazole derivatives. researchgate.net Microwave-assisted synthesis has been shown to increase the yield of N-alkylation reactions. nih.gov
S-Alkylation and S-Derivatization Reactions
While the methylthio group is relatively stable, it can undergo further reactions. A notable derivatization is the oxidation of the methylthio group to a methylsulfonyl group using oxidizing agents.
S-alkylation of the precursor, 2-mercaptobenzimidazole, is a primary route to 2-(alkylthio)benzimidazoles. For instance, reacting 2-mercaptobenzimidazole with ethyl bromoacetate (B1195939) in the presence of a base yields ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. nih.gov Similarly, reaction with 1-bromobutane (B133212) gives 2-(butylthio)-1H-benzo[d]imidazole. nih.gov A method using trialkylphosphite in the presence of phosphorus oxychloride has also been developed for the S-alkylation of 2-mercaptobenzimidazole derivatives. researchgate.net
Functionalization at the Benzene (B151609) Ring of this compound
The benzene ring of the benzimidazole nucleus is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's biological activity.
Nitration: Nitration of the benzimidazole ring typically occurs at the 5- and 6-positions. For instance, the nitration of 2-(methoxymethyl)-1H-benzimidazole using a mixture of nitric and sulfuric acids at low temperatures (0–5°C) predominantly yields the 6-nitro isomer. smolecule.com Microwave-assisted nitration has been shown to be a more efficient alternative, reducing reaction times and improving yields. smolecule.com A protocol using 65% nitric acid and acetic anhydride (B1165640) under microwave irradiation (100°C, 300 W) achieved a 92% conversion to the 6-nitro derivative in just 15 minutes. smolecule.com
Halogenation: Bromination of 1-alkyl-2-aminobenzimidazoles can lead to the formation of both 5-bromo and 5,6-dibromo derivatives. core.ac.uk The reaction of 2-amino-1-methyl(ethyl) benzimidazole with potassium bromate (B103136) can yield the 5,6-dibromo derivative, while more forcing conditions can lead to the 4,5,6-tribromo derivative. researchgate.net
Table 1: Electrophilic Substitution Reactions on the Benzimidazole Ring
| Reaction | Reagents and Conditions | Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro isomer (major) | smolecule.com |
| Microwave-Assisted Nitration | 65% HNO₃/Ac₂O, Microwave (100°C, 300W), 15 min | 6-Nitro derivative (92% conversion) | smolecule.com |
| Bromination | KBrO₃ | 5,6-Dibromo derivative | researchgate.net |
| Bromination | More severe conditions | 4,5,6-Tribromo derivative | researchgate.net |
Click Chemistry Approaches for Triazole-linked Benzimidazole Derivatives
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazole-linked benzimidazole derivatives. researchgate.netresearchgate.nettandfonline.com This method is valued for its efficiency, mild reaction conditions, and high yields. researchgate.nettandfonline.com
The general strategy involves the reaction of a propargylated benzimidazole derivative with an aromatic azide (B81097) in the presence of a copper catalyst. researchgate.netresearchgate.net For example, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can be reacted with various substituted aryl azides using a copper(II) acetate (B1210297)/sodium ascorbate (B8700270) catalytic system in a mixture of THF and water to afford the corresponding 1,2,3-triazole-linked benzimidazoles. frontiersin.org A notable advantage of some developed methods is the ability to perform the reaction without the need for a ligand, simplifying the purification process. researchgate.netresearchgate.net
These triazole-linked hybrids have garnered significant interest due to their potential as anticancer agents. frontiersin.org
Table 2: Synthesis of Triazole-Linked Benzimidazole Derivatives via Click Chemistry
| Benzimidazole Reactant | Azide Reactant | Catalyst System | Product | Reference |
| 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole | Substituted aryl azides | CuSO₄/Sodium ascorbate | 2-(((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzimidazoles | frontiersin.org |
| N-propynylated benzimidazole | Aromatic azides | Copper catalyst | 1,2,3-triazole-linked benzimidazoles | researchgate.netresearchgate.net |
| 1-(2-propyn-1-yl)-2-(2-propyn-1-ylthio)-1H-Benzimidazole | Aromatic azides | Copper catalyst | bis-1,2,3-triazoles linked to benzimidazole | tandfonline.com |
Synthesis of Hybrid Scaffolds Incorporating this compound
The fusion of the this compound core with other heterocyclic systems has led to the creation of novel hybrid scaffolds with diverse biological activities. These hybrids often exhibit synergistic effects arising from the combined pharmacophores.
Benzimidazole-Thiazole Hybrids: One approach involves the synthesis of 4-(2-methylthiobenzoimidazol-1-yl)-thiazol-2-ylamine from 2-methylthio-1H-benzoimidazole, chloro-acetyl chloride, thiourea (B124793), and hydroxylamine. rsc.org This thiazole-containing benzimidazole can be further modified to create more complex structures. rsc.org
Benzimidazole-Triazole Hybrids: As discussed previously, click chemistry is a key method for creating benzimidazole-triazole hybrids. researchgate.netresearchgate.nettandfonline.comfrontiersin.org These hybrids have shown promise as anticancer agents by targeting enzymes like EGFR. frontiersin.org
Benzimidazole-Oxadiazole Hybrids: Benzimidazole-containing quinolinyloxadiazoles have been synthesized and evaluated for their potential as α-glucosidase inhibitors. acs.org The synthesis involves a multi-step process, including a "one-pot" nitro reductive cyclization to form the benzimidazole core. acs.org
bis-Benzimidazoles: The synthesis of bis-benzimidazole derivatives has also been explored. For instance, reacting 2-mercaptobenzimidazole with two equivalents of propargyl bromide yields a bis-alkyne precursor that can be used in click reactions to form bis-1,2,3-triazoles linked to the benzimidazole moiety. tandfonline.com
Advanced Synthetic Techniques Applied to this compound Derivatives
Modern synthetic methodologies are increasingly being employed to improve the efficiency, sustainability, and speed of benzimidazole derivative synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a valuable tool for accelerating the synthesis of benzimidazole derivatives. nih.govderpharmachemica.comjocpr.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions. nih.govjocpr.com
For example, the condensation of o-phenylenediamine derivatives with aromatic aldehydes to form 2,6-disubstituted 1H-benzimidazoles can be achieved in 10–15 minutes under microwave irradiation, compared to 6–12 hours with conventional heating, with an increase in yield of 6 to 17%. nih.gov Microwave-assisted synthesis has also been successfully applied to the N-alkylation of benzimidazoles and the synthesis of various hybrid structures. nih.govderpharmachemica.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are being increasingly integrated into the synthesis of benzimidazole derivatives to minimize environmental impact. researchgate.netresearchgate.netchemmethod.com This includes the use of environmentally benign solvents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused.
One green approach involves the synthesis of N-alkyl-2-thiomethyl benzimidazoles from N-alkyl-2-chloromethyl benzimidazole and thiourea using physical grinding (a solvent-free method) or green solvents like ethanol and PEG-600. researchgate.net Another example is the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes using an aqueous solution of boric acid at room temperature, which offers a convenient and high-yielding method. chemmethod.com The use of inexpensive and non-toxic catalysts like zinc acetate under solvent-free conditions also represents an attractive green synthetic strategy. chemmethod.com
Computational Chemistry and Theoretical Investigations of 2 Methylthio Benzimidazole
Density Functional Theory (DFT) Studies on 2-(Methylthio)benzimidazole
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. By employing various functionals and basis sets, researchers can accurately predict molecular geometries, electronic structures, and spectroscopic signatures. researchgate.netwalshmedicalmedia.comresearchgate.net
Geometry Optimization and Conformational Analysis
DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G, 6-311++G , and cc-pVTZ, have been instrumental in determining the optimized structural parameters of this compound. researchgate.net These studies have shown that the orientation of the methylthio group relative to the benzimidazole ring leads to different conformers. walshmedicalmedia.comresearchgate.net For instance, the existence of tautomers such as 1-methyl-benzimidazole-2-thione and 1-methyl-2-mercaptobenzimidazole has been investigated, with the former being identified as the most stable tautomer. walshmedicalmedia.comresearchgate.net The calculated bond lengths and angles from these optimized geometries are generally in good agreement with experimental data, providing a solid foundation for further analysis. researchgate.net
| Bond | B3LYP/6-31G | B3LYP/6-311++G |
|---|---|---|
| C-S | 1.789 | 1.785 |
| S-CH3 | 1.821 | 1.817 |
| N-C(imidazole) | 1.325 | 1.328 |
| C-N(imidazole) | 1.391 | 1.388 |
Electronic Structure Analysis (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO-LUMO energy gap, calculated using DFT, reveals that charge transfer occurs within the molecule. researchgate.net A smaller energy gap suggests higher reactivity. scispace.com The HOMO is typically localized over the benzimidazole ring, indicating it is the primary electron-donating site, while the LUMO is distributed over the entire molecule, suggesting it can act as an electron acceptor. dergipark.org.trresearchgate.net This distribution of frontier orbitals is key to predicting how the molecule will interact with other chemical species. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.12 |
| Energy Gap (ΔE) | 5.13 |
Vibrational Spectra Prediction (FTIR, FT-Raman)
Theoretical calculations of vibrational frequencies using DFT are a valuable tool for interpreting experimental Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. researchgate.net For this compound, the harmonic vibrational frequencies, IR intensities, and Raman activities have been calculated and compared with experimental spectra. researchgate.netresearchgate.net These studies allow for the assignment of fundamental vibrational modes and can help identify the presence of different tautomers or conformers in a sample. walshmedicalmedia.comresearchgate.net For example, specific vibrational bands have been associated with the C-N stretching and other characteristic vibrations of the benzimidazole core and the methylthio group. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netwalshmedicalmedia.com Theoretical ¹H and ¹³C NMR spectra for this compound and its tautomers have been calculated and compared with experimental data. researchgate.netwalshmedicalmedia.comresearchgate.net This comparison is crucial for confirming the molecular structure and for understanding the electronic environment of the different nuclei. researchgate.net Discrepancies between calculated and experimental shifts can sometimes suggest the co-existence of multiple isomers in solution. walshmedicalmedia.comresearchgate.net
| Carbon Atom | Calculated Shift | Experimental Shift |
|---|---|---|
| C2 (imidazole) | 153.2 | 151.8 |
| C4/C7 | 114.5 | 114.1 |
| C5/C6 | 122.8 | 122.3 |
| C8/C9 | 138.9 | 138.5 |
| S-CH3 | 14.7 | 14.2 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For benzimidazole derivatives, MD simulations can be used to investigate their interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov For instance, simulations have been used to explore the binding mode of benzimidazole derivatives to enzymes, providing insights into their mechanism of action as inhibitors. mdpi.com By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the molecule and its complexes, as well as the flexibility of different parts of the structure. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies have been instrumental in understanding the structural requirements for their anthelmintic effects.
The development of QSAR models for the anthelmintic activity of benzimidazole derivatives, including those related to this compound, involves the use of statistical methods like Multiple Linear Regression (MLR) to correlate molecular descriptors with biological outcomes. sciepub.com These models are crucial for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent anthelmintic agents. biolscigroup.usinnovareacademics.in
For instance, a QSAR model developed for benzimidazolylchalcone derivatives against Haemonchus contortus yielded an R² value of 0.990, indicating a strong correlation between the selected descriptors and the anthelmintic activity. sciepub.com Similarly, a model for 2-thioarylalkyl-1H-Benzimidazole derivatives produced a robust statistical profile, confirming its predictive capability. biolscigroup.us These models serve as a foundational tool for the rational design of new benzimidazole-based anthelmintics. nih.gov
The core of any QSAR model is the identification of molecular descriptors that significantly influence biological activity. jocpr.com For this compound derivatives, quantum chemical descriptors derived from DFT calculations have proven to be particularly informative. biolscigroup.us These descriptors quantify various electronic and structural properties of the molecules.
Studies on 2-thioarylalkyl-1H-Benzimidazole derivatives identified several key quantum descriptors responsible for their anthelmintic activity. biolscigroup.usscholars.direct These include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): EHOMO is associated with the molecule's ability to donate electrons. The contribution of this descriptor indicates that the electron-donating capacity is a significant factor in the molecule's interaction with its biological target. biolscigroup.usscholars.direct
Smallest Negative Charge (q-): This descriptor points to the most nucleophilic site in the molecule, which can be crucial for forming interactions with the receptor. biolscigroup.us
The relative contribution of these descriptors can be analyzed to understand their importance in predicting biological activity. For example, in one study, EHOMO had the largest contribution, followed by the dipole moment and the smallest negative charge. scholars.direct The correlation between these descriptors and the observed anthelmintic activity (expressed as pCL₁₀₀) is established through a linear equation, where the coefficients indicate the direction and magnitude of the influence of each descriptor. biolscigroup.us
| Molecular Descriptor | Symbol | Significance in Anthelmintic Activity | Source |
|---|---|---|---|
| Dipole Moment | µ | Influences the polarity of the molecule; lower values are often correlated with higher activity. | sciepub.combiolscigroup.us |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the electron-donating ability of the molecule, a key factor in receptor interaction. | biolscigroup.usscholars.direct |
| Smallest Negative Charge | q- | Identifies nucleophilic sites crucial for ligand-receptor binding. | biolscigroup.us |
| Electronic Energy | Eelec | Contributes to the overall stability and reactivity of the molecule. | sciepub.com |
Development of QSAR Models for Anthelmintic Activity
Molecular Docking Studies of this compound and Its Derivatives
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is essential for understanding the mechanism of action of drugs like this compound at a molecular level.
For anthelmintic benzimidazoles, the primary protein target is β-tubulin. semanticscholar.org Molecular docking studies simulate the interaction of this compound and its derivatives within the binding site of β-tubulin. semanticscholar.org The analysis focuses on identifying the specific amino acid residues that form key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. mersin.edu.trresearchgate.net
For example, docking studies of various benzimidazole derivatives into the colchicine (B1669291) binding site of β-tubulin have revealed interactions with key amino acid residues. semanticscholar.org Similarly, in studies of other targets, such as the enzyme arginase from Leishmania mexicana (LmARG), derivatives of this compound have shown specific binding patterns. mdpi.com Molecular dynamics simulations are often used in conjunction with docking to assess the stability of these interactions over time. semanticscholar.orgmdpi.com
The analysis of these interactions is critical for structure-based drug design, as it allows researchers to modify the ligand's structure to enhance binding and, consequently, biological activity. For instance, the presence of hydrogen bonds with specific residues like Tyr355 and Arg120 has been identified as important for the potency of some benzimidazole-based inhibitors. ekb.eg
| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Source |
|---|---|---|---|
| β-Tubulin | Not specified | Hydrogen Bonds, Hydrophobic Interactions | semanticscholar.org |
| LmARG | Not specified | Not specified | mdpi.com |
| COX-2 | Arg120, Tyr355, Ala527, Ser353 | Hydrogen Bonds, Diazole Ring Interaction | ekb.egnih.gov |
| VEGFR2 | TRP 230 | p-p interactions | mersin.edu.tr |
Molecular docking predicts not only the binding pose (mode) of a ligand but also estimates its binding affinity, typically expressed as a docking score in kcal/mol. ajchem-a.comajchem-a.com A lower (more negative) docking score generally indicates a more favorable binding affinity between the ligand and the protein. ajchem-a.com
Studies on benzimidazole derivatives have used docking to predict their binding affinities to various protein targets. For instance, in a study of benzimidazoles targeting β-tubulin, docking energies were calculated for several compounds, with a 2-(3,4-dimethylphenyl)-1H-benzimidazole derivative showing a particularly strong binding energy of -8.50 kcal/mol. semanticscholar.org In another study targeting cyclooxygenase-2 (COX-2), derivatives of 2-(methylsulfonyl)phenyl)benzimidazole, which are structurally analogous to oxidized this compound, were evaluated, and their binding affinities were correlated with their inhibitory activity. nih.gov
These predictions are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. The predicted binding mode provides a 3D visualization of the ligand in the active site, offering insights into how structural modifications might improve the fit and affinity. researchgate.net
| Compound/Derivative Series | Protein Target | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 2-(3,4-dimethylphenyl)-1H-benzimidazole | β-Tubulin (1SA0) | -8.50 | semanticscholar.org |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | β-Tubulin (1SA0) | -8.35 | semanticscholar.org |
| 2-(4-chlorophenyl)-1H-benzimidazole | β-Tubulin (1SA0) | -7.99 | semanticscholar.org |
| 2-phenyl-1H-benzimidazole | β-Tubulin (1SA0) | -7.39 | semanticscholar.org |
| Indole Derivatives | COX-2 | -11.35 to -10.40 | ajchem-a.comajchem-a.com |
Biological Activities and Mechanistic Studies of 2 Methylthio Benzimidazole Derivatives
Anti-Infective Properties and Mechanisms of Action
The benzimidazole (B57391) scaffold, particularly with a methylthio group at the 2-position, is a significant pharmacophore that has been explored for its anti-infective capabilities. Derivatives of 2-(methylthio)benzimidazole have shown notable activity against a variety of pathogenic protozoa and bacteria, prompting further investigation into their mechanisms of action and the relationship between their chemical structure and biological activity.
Research has highlighted the potential of this compound derivatives as effective agents against several protozoan parasites.
A series of twelve new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro activity against Giardia intestinalis and Trichomonas vaginalis. leitir.isnih.gov The experimental results showed that all tested compounds had IC50 values in the nanomolar range, with some demonstrating higher activity than the standard drugs metronidazole (B1676534) and albendazole. leitir.isnih.gov Specifically, compound 3 in the series was identified as a prominent and selective agent against G. intestinalis, while compound 1 was found to be selective against T. vaginalis. leitir.isnih.gov Another compound, 4 , was noted for its broad-spectrum activity against these protozoa as well as Entamoeba histolytica. leitir.isnih.gov Further studies on other series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives also revealed strong activity against these parasites, with IC50 values often superior to metronidazole. researchgate.net
Antiprotozoal Activity of Selected 2-(Methylthio)-1H-benzimidazole-5-carboxamide Derivatives
| Compound | Target Protozoan | Key Finding | Reference |
| 1 | Trichomonas vaginalis | Identified as a prominent selective compound. | leitir.is, nih.gov |
| 3 | Giardia intestinalis | Identified as a prominent selective compound. | leitir.is, nih.gov |
| 4 | G. intestinalis, T. vaginalis, E. histolytica | Found to have broad-spectrum activity. | leitir.is, nih.gov |
The antiparasitic activity of 2-(methylthio)-1H-benzimidazole derivatives has also been confirmed against Entamoeba histolytica. In a study evaluating a series of 2-(methylthio)-1H-benzimidazole-5-carboxamides, all compounds were tested in vitro against this parasite. leitir.isnih.gov The results indicated that these derivatives possess significant anti-amoebic properties, with compound 4 showing notable broad-spectrum activity. leitir.isnih.gov Similarly, another study involving 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives found that all tested compounds exhibited strong activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole. researchgate.net Research on a different set of 1,2-disubstituted benzimidazoles showed that compounds 1 and 10 were 50 and 70 times more potent than metronidazole against E. histolytica, respectively. lookchem.com
Derivatives of this compound have been synthesized and assessed for their efficacy against various bacterial strains, revealing potential for development as new antibacterial agents. scirp.orgscirp.org
In vitro evaluations of various series of this compound derivatives have demonstrated their antibacterial potential. scirp.orgscirp.org In one study, ten newly synthesized compounds were tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. scirp.org The results, measured by inhibition diameters, showed that compounds 5c, 5g, 7f, and 7h had good activity against E. coli and S. aureus. scirp.org Minimum Inhibitory Concentration (MIC) values indicated that compounds 5g, 7f, and 7h were significantly active against E. coli (MICs of 250-500 µg/mL), and compound 5g also efficiently inhibited S. aureus (MIC of 250 µg/mL). scirp.org
Another study synthesized ten novel 2-benzylthiomethyl-1H-benzimidazole derivatives and tested them against E. coli and S. aureus. tsijournals.com Six of these compounds showed significant potency against S. aureus with MIC values from 140 to 320 µg/mL, while five compounds had a significant effect on E. coli with MICs ranging from 140 to 400 µg/mL. tsijournals.com Further work on N-alkylated versions of these derivatives also showed potent activity against both E. coli and S. aureus, with MICs between 140 and 290 µg/mL. gsconlinepress.com
In Vitro Antibacterial Activity of Selected 2-(Thiomethyl)benzimidazole Derivatives
| Compound(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 5g, 7f, 7h | Escherichia coli | 250 - 500 | scirp.org |
| 5g | Staphylococcus aureus | 250 | scirp.org |
| 7n | Pseudomonas aeruginosa | 500 | scirp.org |
| 5b, 5d, 5e, 5f, 5g, 5j | Staphylococcus aureus | 140 - 320 | tsijournals.com |
| 5b, 5e, 5g, 5h, 5j | Escherichia coli | 140 - 400 | tsijournals.com |
| 7a, 7b, 7c, 7d, 7e, 7f, 7h, 7k, 7l | E. coli & S. aureus | 140 - 290 | gsconlinepress.com |
The analysis of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of these benzimidazole derivatives influences their antibacterial potency. Detailed analysis of various synthesized compounds aims to identify advantageous structural modifications for targeted drug design. scirp.org Studies have shown that the nature of substituents at the 1 and 2 positions of the benzimidazole ring is important for their pharmacological effect. scirp.org For example, the introduction of a methylene (B1212753) group between the C-2 carbon of the benzimidazole and the sulfur atom was a key feature in one series of compounds. scirp.org SAR studies on benzimidazole-incorporated sulfonamides indicated that the presence of a diethylaminophenol group at the 2-position was important for antimicrobial activity. rjptonline.org Furthermore, adding a nitro (NO2) group at the 5-position was found to increase the antibacterial profile. rjptonline.org In another series, the presence of a p-nitrophenyl ring at the 2-position and a chloro group at the 6-position of a quinoline (B57606) ring (attached to the benzimidazole) was significant for antibacterial activity. rjptonline.org The N-alkylation of 2-benzylthiomethyl-1H-benzimidazole derivatives was also found to generally improve antibacterial activity against both S. aureus and E. coli. gsconlinepress.com
In Vitro Antibacterial Evaluation
Antifungal Activity
Derivatives of this compound have shown notable antifungal capabilities. For instance, a series of N-substituted-2-(methylthio)benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. derpharmachemica.comderpharmachemica.com Some of these newly synthesized compounds, including 1,2,3-triazole and pyrazole (B372694) derivatives, demonstrated significant antifungal activity, in some cases exceeding that of the standard drug fluconazole. nih.gov Specifically, certain compounds showed high activity against the fungus Candida albicans. derpharmachemica.com
Further studies have corroborated the antifungal potential of this class of compounds. Research into 2-substituted benzimidazoles found that many derivatives exhibit potent activity against various fungal strains. nih.govrjptonline.org The introduction of specific substituents, such as a trifluoromethyl group, has been shown to enhance antifungal efficacy against C. albicans. nih.gov Similarly, derivatives bearing a p-isopropyl phenyl group at the 2nd position of the benzimidazole ring showed enhanced antifungal activity. rjptonline.org The presence of a fluorine atom at the 5th position has also been identified as important for antifungal action. rjptonline.org
Interactive Table: Antifungal Activity of this compound Derivatives
| Compound Type | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| 2-substituted benzimidazole derivatives | Aspergillus niger | Better activity than fluconazole; MIC of 0.018 mM for one derivative. | nih.gov |
| N-Substituted-2-(methylthio) benzimidazole derivatives | Candida albicans | High activity observed for some compounds. | derpharmachemica.com |
| 2-substituted fluorinated benzimidazoles | Candida albicans | A derivative with a trifluoromethyl substituent showed the highest activity. | nih.gov |
Mechanisms of Antifungal Action
The primary mechanism of antifungal action for benzimidazole derivatives involves the disruption of microtubule formation. These compounds bind to fungal β-tubulin, a protein essential for the assembly of microtubules. This binding action inhibits the polymerization of tubulin into microtubules, which are critical for essential cellular processes such as nuclear division, motility, and transport. The disruption of these functions ultimately leads to fungal cell death. researchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring nucleotides allows it to interfere with various biological systems within the fungal cell. walshmedicalmedia.com
Anthelmintic Activity
The benzimidazole scaffold is a cornerstone of many anthelmintic drugs, and derivatives of this compound are no exception. rjptonline.orgchemijournal.com Research has demonstrated that modifications at the 2- and 5(6)-positions of the benzimidazole ring are crucial for determining the anthelmintic profile. chemijournal.com A hydrogen atom at the 1-position is generally considered essential for activity. chemijournal.com
Efficacy against Haemonchus contortus
Haemonchus contortus, a gastrointestinal nematode, is a significant pathogen in livestock, and developing effective treatments is a major focus of veterinary research. academicjournals.orgacademicjournals.org Several studies have evaluated this compound derivatives for their efficacy against this parasite. academicjournals.orgacademicjournals.orgacademicjournals.org In one study, newly synthesized 2-(benzylthio)benzimidazole and 2-(benzimidazolyl methylthio) benzimidazole analogues were tested in vitro against H. contortus. academicjournals.orgacademicjournals.org Several of these compounds (specifically, 4b, 5d, 5e, 5f, and 5h) showed activity comparable to the reference drugs ivermectin and fenbendazole (B1672488). academicjournals.orgacademicjournals.orgacademicjournals.org Another study highlighted the use of 5-Chloro-6-(2',3'-dichlorophenoxy)-2-methylthiobenzimidazole in combination with other agents to combat benzimidazole-resistant strains of H. contortus. google.com
Interactive Table: Efficacy of this compound Analogues against Haemonchus contortus
| Compound Series | Specific Compounds | Observed Efficacy | Reference |
|---|---|---|---|
| 2-(benzylthio)benzimidazole & 2-(benzimidazolyl methylthio) benzimidazole | 4b, 5d, 5e, 5f, 5h | Activity comparable to ivermectin and fenbendazole. | academicjournals.orgacademicjournals.orgacademicjournals.org |
| 2-(benzylthio)benzimidazole & 2-(benzimidazolyl methylthio) benzimidazole | 4b, 5d | Active compared to fenbendazole or ivermectin. | academicjournals.org |
Impact of Substituents on Anthelmintic Activity
Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance the anthelmintic potency of these derivatives. A significant finding is that the introduction of a nitro group (NO2) into the molecular structure markedly increases nematicidal activity against H. contortus. academicjournals.orgacademicjournals.orgacademicjournals.org Furthermore, research suggests that coupling a benzene (B151609) group with the methylthio group of 2-mercaptobenzimidazole (B194830) is more beneficial for anthelmintic activity than coupling a benzimidazole group. academicjournals.org These findings guide the rational design of new, more potent anthelmintic agents based on the this compound scaffold.
Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition
The versatility of the benzimidazole scaffold extends to antiviral applications, with a particular focus on inhibiting the human immunodeficiency virus type 1 (HIV-1). nih.gov Derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase (RT) enzyme is a crucial target for antiretroviral therapy as it is essential for the replication of the HIV-1 genome. nih.gov
Studies have identified several 2,5,6-trisubstituted benzimidazole derivatives that inhibit the binding of thymidine (B127349) to the RT enzyme, with IC50 values ranging from 0.34 µmol/L to 6.3 x 10^5 µmol/L. nih.gov Optimization of substituents on the benzimidazole ring has been shown to profoundly affect activity. For example, placing substituents at the C4 position can dramatically enhance potency, while substitutions at C5 are often detrimental. researchgate.net One study found that certain N1-aryl-2-arylthio acetamido-benzimidazoles were potent and exhibited low toxicity. mdpi.com Other research has also highlighted chiral thiourea (B124793) derivatives as potential non-nucleoside inhibitors of HIV-1 RT. acs.org
Antimycobacterial Activity
Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds with antimycobacterial properties. researchgate.netnih.gov A series of novel benzimidazoles were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv (MTB-H37Rv) and an isoniazid-resistant strain. nih.gov
The results were encouraging, with three compounds displaying good activity (MIC < 0.2 μM). nih.gov Structure-activity relationship analyses indicated that electron-withdrawing groups at the 4-position of a phenyl ring substituent were important for good activity. nih.gov The most active compound identified in this study had an MIC of 0.112 μM against the standard MTB-H37Rv strain and 6.12 μM against the resistant strain, demonstrating the potential of this chemical class to combat drug-resistant tuberculosis. nih.gov
Interactive Table: Antimycobacterial Activity of Benzimidazole Derivatives
| Compound Series | Target Strain | Key Findings | Reference |
|---|---|---|---|
| Novel benzimidazole derivatives | M. tuberculosis H37Rv | Three compounds showed MIC < 0.2 μM. | nih.gov |
| Novel benzimidazole derivatives | INH-resistant M. tuberculosis | Most active compound had an MIC of 6.12 μM. | nih.gov |
Anti-Cancer and Anti-Proliferative Research
The benzimidazole scaffold, particularly derivatives of this compound, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including potent anti-cancer and anti-proliferative effects. scirp.orgresearchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring purine (B94841) nucleotides allows it to interact with a variety of biological targets, making it a privileged scaffold in the design of new therapeutic agents. nih.govmdpi.com Research has demonstrated that modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring can lead to compounds with significant cytotoxicity against various cancer cell lines. scirp.orgtsijournals.com
For instance, newly synthesized heterocyclic compounds of 2-methylthio-1H-benzimidazole carrying different sugar moieties have shown enhanced anticancer activity against breast (MCF-7) and colon (HCT-116) carcinoma cells compared to the parent compound. researchgate.net Specifically, the mannose-substituted derivative exhibited the highest activity against both cell lines. researchgate.netekb.eg Similarly, other studies have reported that various 2-aryl and N,2,6-trisubstituted 1H-benzimidazole derivatives display promising cytotoxicity against a range of cancer cells, including those of the liver, breast, and leukemia. neuroquantology.comnih.gov The anti-proliferative potential of these compounds is often linked to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. tandfonline.comijpsr.com
Mechanisms of Anti-Cancer Action
The anti-cancer effects of this compound derivatives are attributed to a variety of mechanisms. nih.govfrontiersin.org These compounds can act on multiple molecular targets within cancer cells, leading to the inhibition of proliferation and induction of cell death. frontiersin.orgrsc.org Key mechanisms include the inhibition of essential enzymes involved in DNA replication and repair, direct interaction with DNA, and interference with crucial metabolic pathways. nih.govfrontiersin.orgnih.gov
Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition is a well-established strategy in cancer chemotherapy. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.gov
One study investigated a series of 2,5-disubstituted-benzoxazole and benzimidazole derivatives and found that 2-Phenoxymethylbenzimidazole was a more potent Topo I inhibitor than the reference drug camptothecin, with an IC50 value of 14.1 µM. nih.gov Other research has focused on benzimidazole-chalcone hybrids, which have been shown to act as non-intercalative Topo II catalytic inhibitors. nih.gov Two such hybrids, compounds 4d and 4n, displayed superior inhibitory activity against Topo II compared to the clinical drug etoposide. nih.gov Another class, benzimidazole-rhodanine conjugates, also demonstrated significant Topo II inhibitory activity, acting as non-intercalative inhibitors that bind to the enzyme's ATP-binding site. nih.gov
Table 1: Inhibition of Topoisomerase I and II by Benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| 2-Phenoxymethylbenzimidazole | Topo I | 14.1 | More potent than camptothecin. | nih.gov |
| Benzimidazole-chalcone hybrid (4d) | Topo II | <5 | Superior to etoposide. | nih.gov |
| Benzimidazole-chalcone hybrid (4n) | Topo II | <5 | Superior to etoposide. | nih.gov |
| Benzimidazole-rhodanine conjugate (8g) | Topo II | ~10 | Acts as a non-intercalative inhibitor. | nih.gov |
| Benzimidazole-rhodanine conjugate (8j) | Topo II | ~10 | Acts as a non-intercalative inhibitor. | nih.gov |
DNA intercalation is another mechanism through which benzimidazole derivatives exert their cytotoxic effects. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately triggering cell death. nih.gov
Benzimidazole-acridine derivatives, for example, have been synthesized and shown to have strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells. nih.gov These compounds are believed to function as Topo I inhibitors and DNA intercalators, promoting apoptosis. nih.gov Similarly, certain 2,5-disubstituted benzimidazoles have been found to bind to the minor groove of DNA, inhibiting the incorporation of [3H]thymidine and thus reducing cancer cell viability. nih.gov
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. nih.gov Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. rsc.org Several benzimidazole derivatives have been developed as potent PARP inhibitors. nih.govneuroquantology.com
Veliparib (B1684213) (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) is a well-known PARP inhibitor with inhibitory constants of 5.2 nM and 2.9 nM against PARP-1 and PARP-2, respectively. nih.gov It has shown significant preclinical activity in combination with other agents across a range of tumors. nih.gov More recently, dual PARP1/BRD4 inhibitors have been synthesized by linking the 1H-benzimidazole-4-carboxamide moiety of veliparib with a BRD4 inhibitor, resulting in compounds that increase DNA damage and induce cell cycle arrest. rsc.org
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a precursor required for the synthesis of nucleotides and amino acids, making DHFR a key target for anti-cancer therapy. nih.govnih.gov
Several studies have explored benzimidazole derivatives as DHFR inhibitors. nih.govnih.govdiva-portal.org A series of N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized, and docking studies suggested that DHFR is a promising target. nih.govdiva-portal.org Compound 4c from this series, 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole, was found to have an IC50 of 2.35 µM against DHFR. nih.gov Another study focused on pyrimidine-clubbed benzimidazole derivatives, which were designed and developed as potential DHFR inhibitors, showing promise for development as novel therapeutic agents. nih.govresearchgate.net
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 4c (N,2,6-trisubstituted 1H-benzimidazole) | DHFR | 2.35 | Identified as a promising DHFR inhibitor through in silico and in vitro studies. | nih.gov |
| Pyrimidine-clubbed benzimidazole derivatives | DHFR | - | Designed as potential DHFR inhibitors with promising antibacterial and antifungal activity. | nih.govresearchgate.net |
Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens. mdpi.com In estrogen-dependent cancers, such as certain types of breast cancer, inhibiting aromatase is a primary therapeutic strategy. mdpi.com Non-steroidal aromatase inhibitors often contain an imidazole (B134444) or triazole ring that coordinates with the heme iron of the enzyme. mdpi.com
New benzimidazole-triazolothiadiazine derivatives have been synthesized and evaluated as potent aromatase inhibitors. mdpi.com These compounds were first tested for their anti-cancer activity against the MCF-7 human breast cancer cell line. The most active compounds were then assessed for their ability to inhibit the aromatase enzyme. One derivative, compound 5e, demonstrated potent aromatase inhibitory activity with an IC50 of 0.032 µM, which is comparable to the clinically used drug letrozole (B1683767) (IC50 = 0.024 µM). mdpi.com
Table 3: Aromatase Inhibition by Benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole-triazolothiadiazine derivative (5e) | Aromatase | 0.032 | Showed potent inhibitory activity, comparable to letrozole. | mdpi.com |
| Letrozole (Reference Drug) | Aromatase | 0.024 | Standard non-steroidal aromatase inhibitor. | mdpi.com |
Epigenetic Target Modulation (e.g., HDAC, DNA Methyltransferases, Histone Methyltransferases)
Benzimidazole derivatives have emerged as a significant class of compounds capable of modulating epigenetic targets, which are crucial in the development and progression of diseases like cancer. rsc.org Epigenetic dysregulation, a heritable change that alters gene expression without modifying the DNA sequence itself, is a primary factor in cancer development. rsc.org Targeting these epigenetic changes offers a promising therapeutic strategy. rsc.org
The benzimidazole scaffold has shown potent modulatory effects on various epigenetic enzymes, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). rsc.orgmdpi.com HDACs, in particular, are considered promising anticancer targets because their activity, which leads to the hypoacetylation of histones, is linked to the development of several cancers. rsc.org HDAC inhibitors can induce the acetylation of histones, leading to a more open chromatin structure that can reactivate tumor suppressor genes. sci-hub.se These inhibitors are known to cause cell-cycle arrest and apoptosis. sci-hub.se
Research into benzimidazole derivatives has highlighted their potential as inhibitors of these epigenetic targets, paving the way for the development of targeted and less toxic cancer therapies. rsc.org Some promising benzimidazole derivatives have even entered clinical trials, showing significant progress in treating both hematological and solid tumors. rsc.org The versatility of the benzimidazole ring, particularly the potential for substitution at the 1, 2, and/or 5(6) positions, allows for the synthesis of diverse compounds with specific biological activities. rsc.org This structural flexibility is key to designing new anticancer agents that can act as epigenetic modulators. rsc.org
Aurora-A Kinase Inhibition
Aurora-A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is frequently observed in a wide range of cancers, including breast, lung, and colorectal cancer. tandfonline.com This overexpression promotes abnormal cell proliferation and tumor growth, making Aurora-A kinase an effective target for cancer therapy. tandfonline.comgoogle.com
Benzimidazole derivatives have been identified as potent inhibitors of Aurora-A kinase. tandfonline.comnih.gov Studies have shown that certain benzimidazole analogs exhibit significant anticancer activity by prominently inhibiting this kinase. tandfonline.com For instance, a series of novel bis-benzimidazole-triazole hybrids demonstrated potent and selective cytotoxicity against breast and lung cancer cell lines, with mechanistic analyses confirming potent inhibition of Aurora-A kinase. tandfonline.com The most active of these compounds, 7a and 7d, exhibited IC₅₀ values of 3.5 and 5.3 µg/mL, respectively, against Aurora-A kinase. tandfonline.com
The ability of the benzimidazole scaffold to act as a multi-target inhibitor is also evident in this context, with some derivatives showing dual inhibition of both Kinesin Spindle Protein (KSP) and Aurora-A kinase. rsc.orgnih.gov This dual-action mechanism can enhance the therapeutic efficacy of these compounds. tandfonline.com Molecular docking studies have further elucidated the binding behaviors of these derivatives within the Aurora-A kinase active site, providing a basis for the rational design of new, even more potent inhibitors. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. tandfonline.comnih.gov The cell cycle is a fundamental process of cell division, and its disruption is a well-established strategy for cancer therapy. tandfonline.com
Numerous studies have demonstrated the ability of benzimidazole derivatives to halt the cell cycle at various phases. For example, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle in different phases in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cells. mdpi.comnih.gov One compound induced G1/S arrest in A549 and MDA-MB-231 cells, while another caused G2/S arrest in MDA-MB-231 and SKOV3 cells. mdpi.com Other research has shown that different derivatives can arrest the cell cycle at the G2/M phase or the sub-G1 phase. nih.gov
Studies on Specific Cancer Cell Lines (e.g., A549, HepG-2, MCF-7)
The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines, with significant activity reported against lung (A549), liver (HepG-2), and breast (MCF-7) cancer cells, among others. tandfonline.comnih.govneuroquantology.com
In vitro cytotoxicity assays, such as the MTT assay, have been widely used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀ or GI₅₀). tandfonline.com For example, a series of 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives showed potent antiproliferative activity against A549, HeLa, HepG2, and MCF-7 cell lines, with one compound exhibiting GI₅₀ values as low as 0.029 µM against HepG2 cells. mdpi.com
Similarly, bis-benzimidazole-triazole hybrids showed effective IC₅₀ values ranging from 4–13 µg/mL against HepG-2, MCF-7, and A549 cell lines. tandfonline.com Other studies have reported benzimidazole derivatives with potent growth inhibition against A549, MCF-7, and HeLa cell lines, with IC₅₀ values in the range of 0.83–1.81 μM. researchgate.net The data from these studies demonstrate the broad-spectrum anticancer activity of the benzimidazole scaffold and provide valuable structure-activity relationship insights for designing more potent and selective agents. neuroquantology.com
Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Benzimidazole-triazole hybrid (Compound 32) | HepG2 | 3.87 µM | nih.gov |
| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 | 6.14 µM | nih.gov |
| Fluoro aryl benzimidazole derivative (Compound 1) | MCF-7 | 2.8 µM | nih.gov |
| Benzimidazole-triazole hybrid (Compound 18) | A549 | 0.63 µM | nih.gov |
| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 | 1.3 µM | nih.gov |
| Benzimidazole-oxadiazole hybrid (Compound 10) | A549 | 1.21 µM | mdpi.com |
| Benzimidazole-oxadiazole hybrid (Compound 13) | A549 | 1.54 µM | mdpi.com |
| Benzimidazole-oxadiazole hybrid (Compound 10) | MCF-7 (MDA-MB-231) | 0.98 µM | mdpi.com |
| Benzimidazole-oxadiazole hybrid (Compound 13) | MCF-7 (MDA-MB-231) | 1.12 µM | mdpi.com |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole | A549 | 0.22-0.44 µM | mdpi.com |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole | HepG2 | 0.16-0.33 µM | mdpi.com |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole | MCF-7 | 0.22-0.44 µM | mdpi.com |
Role of this compound in Multi-Targeted Anti-Cancer Therapy
A significant advantage of benzimidazole-based compounds in cancer therapy is their ability to interact with multiple cellular targets. tandfonline.com This multi-targeted approach can enhance therapeutic efficacy and potentially circumvent the drug resistance that often develops with single-target agents. rsc.orgtandfonline.com The benzimidazole scaffold is considered a "privileged structure" due to its capacity to bind to a diverse range of biological receptors with high affinity. benthamscience.com
Derivatives of this compound have been shown to inhibit several key pathways crucial for cancer cell survival and proliferation. rsc.orgtandfonline.com These compounds can act as inhibitors of various enzymes simultaneously, including tubulin, topoisomerases, and a range of protein kinases. rsc.orgtandfonline.com For example, certain derivatives have been identified as multi-targeted kinase inhibitors, while others display dual inhibition of targets like KSP and Aurora-A kinase. rsc.orgnih.gov
This ability to modulate multiple epigenetic targets, such as HDACs and DNMTs, further underscores their role in multi-targeted therapy. rsc.org By simultaneously disrupting several critical cellular processes—such as cell division, DNA replication, and epigenetic regulation—these compounds can deliver a more potent and robust anticancer effect. rsc.org The development of such multi-target drugs is a key strategy in modern medicinal chemistry to overcome resistance and improve clinical outcomes for cancer patients. rsc.org
Anti-Inflammatory Research
The benzimidazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.netnih.gov Inflammation is a complex biological response, and its dysregulation is associated with numerous pathological conditions. ekb.eg Benzimidazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.gov
The anti-inflammatory action of these compounds is often mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov By inhibiting these enzymes, benzimidazole derivatives can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ekb.egnih.gov
Numerous studies have synthesized and evaluated novel benzimidazole derivatives for their in vivo anti-inflammatory activity, often using the carrageenan-induced rat paw edema model. ekb.egresearchgate.net Many of these synthesized compounds have shown exceptionally high anti-inflammatory activity, in some cases superior to standard drugs like indomethacin (B1671933) and diclofenac (B195802). researchgate.netjmpas.com This body of research confirms the potential of the benzimidazole scaffold as a foundation for creating new, effective, and potentially safer anti-inflammatory drugs. ekb.egresearchgate.net
Cyclooxygenase (COX) Inhibition Studies
The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. ekb.eg While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its overexpression is linked to inflammation and pain. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net
Derivatives of this compound have been extensively studied as selective COX-2 inhibitors. ekb.egnih.govresearchgate.net Research has identified several compounds with high affinity and selectivity for the COX-2 isozyme. researchgate.net For instance, one study reported a series of derivatives with IC₅₀ values for COX-2 inhibition ranging from 0.28 to 0.81 µM, which was more potent than the reference drug diclofenac sodium (IC₅₀ = 0.80 µM). researchgate.net Another study described a novel derivative with a potent COX-2 inhibitory activity of IC₅₀ = 0.10 μM and a high selectivity index of 134. nih.gov
A thiazole (B1198619) derivative of this compound, compound 21a, showed particularly potent and comparable activity to the selective COX-2 inhibitor celecoxib, with an IC₅₀ value between 0.045 and 0.075 μM (celecoxib IC₅₀ = 0.045 μM). researchgate.net These findings, supported by molecular docking studies that elucidate the binding modes within the COX-2 active site, highlight the significant potential of this compound derivatives as a source of novel, potent, and selective COX-2 inhibitors. ekb.egresearchgate.net
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Benzimidazole Derivatives
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound-triazole-thiadiazine derivatives | Not specified | 0.28 - 0.81 | Not specified | researchgate.net |
| This compound-thiazole derivative (21a) | Not specified | 0.045 - 0.075 | Not specified | researchgate.net |
| This compound-thiazole-thiazolidinone (21b) | Not specified | 0.067 | Not specified | researchgate.net |
| 2-Substituted benzimidazole derivatives | Not specified | 8.00 | Not specified | jmpas.com |
| Novel benzimidazole derivatives (Compound 6) | Not specified | 0.13 | Not specified | ekb.eg |
| Novel benzimidazole derivatives (Compound 9) | Not specified | 0.15 | Not specified | ekb.eg |
| 2-(4-(Methylsulfonyl)phenyl)benzimidazole (Compound 11b) | 13.4 | 0.10 | 134 | nih.gov |
| Celecoxib (Reference Drug) | >100 | 0.045 | >2222 | nih.govresearchgate.net |
| Diclofenac (Reference Drug) | Not specified | 0.80 | Not specified | researchgate.net |
| Indomethacin (Reference Drug) | Not specified | 0.41 | Not specified | ekb.eg |
Interaction with Other Inflammatory Mediators and Receptors
Benzimidazole derivatives exert their anti-inflammatory effects through complex mechanisms that involve interaction with a variety of mediators and receptors. nih.gov Beyond the well-documented inhibition of cyclooxygenase (COX) enzymes, these compounds can modulate other key players in the inflammatory cascade. frontiersin.org Research indicates that the anti-inflammatory properties of the benzimidazole scaffold are linked to its interaction with targets such as the transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and the 5-lipoxygenase activating protein (FLAP). nih.govnih.gov
Studies have demonstrated the ability of certain benzimidazole derivatives to inhibit the production and activity of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org For instance, the benzimidazole derivative ORT-83 was found to exert anti-inflammatory effects by suppressing the gene expression of pro-inflammatory cytokines in an A549 human lung adenocarcinoma cell line. scielo.br Furthermore, these compounds can interact with phospholipase A2 (PLA2), an enzyme that triggers the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes. nih.gov
The structural characteristics of the benzimidazole derivative significantly influence its target specificity. Structure-activity relationship (SAR) analyses have shown that substitutions at various positions on the benzimidazole ring dictate the compound's interaction with different receptors. nih.gov For example, benzimidazole derivatives featuring a C2 diarylamine and C3 carboxamide substitution have been shown to act as antagonists for the bradykinin receptor, another important mediator of inflammation. nih.gov
Enzyme Inhibition Studies (General)
The benzimidazole scaffold, including this compound and its derivatives, is recognized for its capacity to inhibit a wide range of enzymes, a property central to its diverse pharmacological activities. biosynth.comfrontiersin.org This broad inhibitory potential extends beyond the enzymes directly involved in inflammation. For example, this compound (MTBZ) itself is known to be an inhibitor of cytochrome P450 enzymes. biosynth.com Additionally, other series of benzimidazole derivatives have demonstrated inhibitory action against enzymes such as xanthine (B1682287) oxidase. frontiersin.org This general enzymatic inhibition highlights the versatility of the benzimidazole nucleus as a pharmacophore for designing targeted enzyme inhibitors for various therapeutic applications.
α-Glucosidase Inhibition
Derivatives of benzimidazole have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. rsc.org Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. frontiersin.org Studies have shown that various substituted benzimidazole derivatives exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug, acarbose. rsc.orgfrontiersin.org
A study on benzimidazole-based thiadiazole derivatives revealed that substitutions on the aromatic ring significantly influence inhibitory potency. frontiersin.org Several derivatives showed excellent dual inhibition against both α-amylase and α-glucosidase. frontiersin.org Notably, analog 2 was identified as the most potent inhibitor in the series against both enzymes. frontiersin.org The trifluoro-substituted analog 1 also displayed activity that was two-fold better than the standard, acarbose. frontiersin.org
| Compound | Substituent (R) | IC₅₀ (µM) vs α-Glucosidase | IC₅₀ (µM) vs α-Amylase |
|---|---|---|---|
| Analog 1 | 3,4,5-trifluoro | 2.80 ± 0.20 | 2.20 ± 0.10 |
| Analog 2 | 2,4-dichloro | 2.10 ± 0.10 | 1.10 ± 0.10 |
| Analog 5 | 4-bromo | 3.10 ± 0.10 | 4.30 ± 0.20 |
| Analog 9 | 4-chloro | 4.80 ± 0.20 | 5.70 ± 0.20 |
| Analog 11 | 4-fluoro | 7.10 ± 0.30 | 7.80 ± 0.30 |
| Analog 17 | 2,4-dihydroxy | 8.10 ± 0.40 | 8.90 ± 0.40 |
| Acarbose (Standard) | - | 9.20 ± 0.50 | 8.24 ± 0.08 |
Urease Inhibitory Activity
Benzimidazole derivatives, particularly those derived from benzimidazole-2-thione, have been identified as effective urease inhibitors. nih.govdntb.gov.ua Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori. nih.govdntb.gov.ua
In a study investigating regio-selectively alkylated benzimidazole-2-thione derivatives, two compounds, 2 and 5 , displayed significant inhibitory activity against both H. pylori urease and Jack bean urease. nih.gov Kinetic studies revealed different mechanisms of inhibition for these compounds. Compound 2 was found to be a non-competitive inhibitor against H. pylori urease, while compound 5 acted as an uncompetitive inhibitor. nih.gov Other research has also highlighted the urease inhibitory potential of derivatives such as 2-(2'-pyridyl) benzimidazoles and 2-(4-nitrobenzyl)-1H-benzimidazoles. frontiersin.orgnih.gov
| Compound | IC₅₀ (mM) vs H. pylori Urease | IC₅₀ (mM) vs Jack Bean Urease | Inhibition Type (vs H. pylori Urease) |
|---|---|---|---|
| Compound 2 | 0.11 | 0.26 | Non-competitive |
| Compound 5 | 0.01 | 0.29 | Uncompetitive |
Carbonic Anhydrase Inhibition
Certain benzimidazole derivatives incorporating thiourea moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.nettandfonline.com Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.
A study focused on the inhibition of two cytosolic isoforms, hCA I and hCA II, by thiourea-containing benzimidazole compounds. researchgate.nettandfonline.com The results showed that these novel compounds exhibited inhibitory activity with Kᵢ values in the micromolar range. tandfonline.com Interestingly, the benzimidazole-containing compounds were found to be effective inhibitors against these cytosolic isoforms. researchgate.net
| Compound | Kᵢ (µM) vs hCA I | Kᵢ (µM) vs hCA II |
|---|---|---|
| Compound 9b | 73.6 | 144.2 |
| Compound 9c | 19.4 | 21.3 |
| Compound 9d | 12.5 | 11.8 |
| Compound 9e | 25.3 | 19.5 |
| Acetazolamide (Standard) | 250 | 12 |
Receptor Binding Studies
The therapeutic effects of benzimidazole derivatives are often mediated by their direct binding to specific cellular receptors. nih.govchemijournal.com These interactions can either activate or block the receptor's function, leading to a physiological response.
A prominent example is in the field of cardiovascular medicine, where benzimidazole derivatives serve as angiotensin II receptor antagonists. chemijournal.com Candesartan, a potent antihypertensive drug, features a benzimidazole ring whose carboxyl group plays a critical role in binding to the AT1 receptor, effectively blocking the vasoconstrictive effects of angiotensin II. chemijournal.com
In oncology, benzimidazole-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). acs.org Certain derivatives have shown potent and selective inhibition against both the wild-type (EGFRWT) and the mutated (EGFRT790M) forms of the receptor, which is a key target in non-small cell lung cancer. acs.org
Furthermore, as mentioned previously, structure-activity relationship studies have elucidated that specific substitutions on the benzimidazole scaffold can confer potent antagonism at bradykinin receptors, which are involved in pain and inflammation. nih.gov The ability of the benzimidazole nucleus to be chemically modified allows for the fine-tuning of its binding affinity and selectivity for a wide array of biological receptors. nih.govchemijournal.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications at N1, C2, and Benzene (B151609) Ring Positions on Biological Activities
The benzimidazole (B57391) core, consisting of a fused benzene and imidazole (B134444) ring, offers several positions for substitution, primarily at the N1-position of the imidazole ring, the C2-position, and the C4, C5, C6, and C7 positions of the benzene ring. researchgate.net Modifications at these sites have a profound impact on the biological activities of 2-(methylthio)benzimidazole derivatives.
N1-Position: Alkylation or acylation at the N1-position is a common strategy to create derivatives with diverse pharmacological activities. For instance, the reaction of 2-(methylthio)-1H-benzo[d]imidazole with chloroacetylchloride after treatment with a base leads to the formation of 2-chloro-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone. derpharmachemica.com This intermediate serves as a precursor for synthesizing more complex heterocyclic systems like 1,2,3-triazoles and pyrazoles, which have shown antimicrobial properties. derpharmachemica.com The introduction of bulky or electron-withdrawing groups at N1 can modulate the molecule's lipophilicity and its ability to interact with biological targets. SAR analyses on various benzimidazole series consistently show that substitution at the N1 position significantly influences their anti-inflammatory and antiviral activities. grafiati.comnih.gov For example, in a series of 1,2-bis-substituted benzimidazoles designed as HIV-1 reverse transcriptase inhibitors, optimization of the N1 substituent was a key step in enhancing potency. researchgate.net
C2-Position: The C2 position is critical for activity, and the nature of the substituent here often defines the compound's primary mechanism of action. In the parent compound, this position is occupied by the methylthio group. Modifications often involve replacing the methyl group with larger alkyl or aryl groups or introducing a linker. One study introduced a methylene (B1212753) group between the C2 carbon and the sulfur atom, creating 2-((thioalkyl)methyl)benzimidazole derivatives. scirp.org This structural alteration was explored to identify more advantageous options for chemotherapeutic agents. scirp.orgscirp.org In broader benzimidazole SAR, substituting the C2 position with groups like diarylamine or anacardic acid has been shown to result in antagonism of the bradykinin (B550075) receptor and inhibition of COX-2, respectively, highlighting the versatility of this position in tuning biological targets. nih.gov
Benzene Ring Positions (C4, C5, C6, C7): Substitution on the benzene portion of the benzimidazole scaffold also greatly influences biological outcomes. grafiati.comnih.gov Studies on HIV-1 reverse transcriptase inhibitors revealed that substituents at the C4 position dramatically enhanced potency. researchgate.net Conversely, modifications at the C5 position were generally detrimental to activity, while C6 substituents were often neutral. researchgate.net A 7-methyl analogue showed no inhibitory activity, indicating a high degree of positional sensitivity. researchgate.net In other series, 5-substituted derivatives, such as those with amino groups, have demonstrated good anti-inflammatory activity with reduced ulcerogenic potential. nih.gov
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| N1 | Acetyl, Benzyl (B1604629), Sulfonyl | Modulates anti-inflammatory, antimicrobial, and antiviral activities derpharmachemica.comgrafiati.comnih.gov |
| C2 | Aryl groups, Heterocyclic rings | Influences target specificity (e.g., COX-2, reverse transcriptase) researchgate.netnih.gov |
| C4 | Methyl | Enhanced anti-HIV activity researchgate.net |
| C5/C6 | Amino, Nitro, Carboxamide | Modulates anti-inflammatory and receptor antagonist activity nih.gov |
| C7 | Methyl | Loss of anti-HIV activity researchgate.net |
Influence of Sulfur Atom and Methylthio Group on Activity Profiles
The presence of a sulfur atom, particularly as part of a thioether or thiol group at the C2-position, is a recurring feature in many biologically active benzimidazoles. scirp.orgscirp.org The sulfur atom and the methylthio group (-SCH₃) in this compound are key determinants of its chemical reactivity and biological profile.
The introduction of a thiol (-SH) group at the C2 position is known to enhance a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. scirp.orgscirp.org The subsequent alkylation to form a thioether, such as the methylthio group, modifies these properties. The synthesis of 2-(methylthio)-1H-benzo[d]imidazole is typically achieved by reacting 2-mercaptobenzimidazole (B194830) (2-MBI) with methyl iodide in a basic medium. derpharmachemica.com
The originality in some synthetic approaches lies in modifying the direct linkage of the sulfur atom to the C2 carbon. For example, introducing a methylene (-CH₂-) spacer to create 2-((thioalkyl)methyl) derivatives alters the molecule's flexibility and spatial arrangement, which can lead to different interactions with biological targets. scirp.org This modification can shift the spectrum of activity; for instance, certain N-benzyl-2-((thioalkyl)methyl)benzimidazoles showed potent activity against P. aeruginosa but were inactive against E. coli and S. aureus, while other derivatives in the same series had the opposite effect. scirp.org This suggests that the precise configuration of the C2-substituent, including the sulfur-linker combination, is critical for defining the antibacterial spectrum.
| Compound Series | Key Structural Feature | Observed Biological Effect |
| 2-((Thioalkyl)methyl)benzimidazoles | Methylene spacer between C2 and Sulfur | Altered antibacterial spectrum; activity dependent on N1 and S-alkyl substituents scirp.org |
| 1,2,3-Triazole derivatives | N1-acetyl linker to a triazole ring | Antimicrobial activity derpharmachemica.com |
| Pyrazole (B372694) derivatives | N1-substituent leading to a pyrazole ring | Antimicrobial activity derpharmachemica.com |
Conformational Analysis and Tautomerism Effects on Activity
The this compound structure is subject to conformational and tautomeric isomerism, which can significantly affect its interaction with biological receptors. walshmedicalmedia.comresearchgate.net When the N1 position is unsubstituted (R¹=H), the compound can exist in two tautomeric forms. google.com
Computational studies using Density Functional Theory (DFT) have explored the relative stabilities of different isomers and conformers. walshmedicalmedia.comresearchgate.net For the sulfur derivatives of benzimidazole, an interesting chemistry emerges where three tautomers can potentially coexist:
This compound (the amino form)
1-methyl-benzimidazole-2-thione (the imino or thione form)
1-methyl-2-mercaptobenzimidazole walshmedicalmedia.com
DFT calculations have shown that the 1-methyl-benzimidazole-2-thione tautomer is the most stable, with significant energy barriers preventing easy conversion from the other forms at room temperature. walshmedicalmedia.comresearchgate.net However, vibrational and NMR spectral analyses suggest that this compound may still exist as a minor species in both solid and solution phases. walshmedicalmedia.comresearchgate.net
Conformational analysis of this compound itself reveals two stable conformers based on the orientation of the S-CH₃ bond. The conformer where the methyl group is oriented closer to the deprotonated nitrogen of the imidazole ring is slightly more stable than the one where it is closer to the protonated nitrogen. walshmedicalmedia.com The existence of specific tautomers and conformers is critical for biological activity, as receptor binding sites are highly specific. The proper determination of the dominant and biologically active form is essential for understanding drug-receptor interactions and for rational drug design. researchgate.net
Stereochemical Considerations in SAR
Stereochemistry becomes a critical factor in the SAR of this compound derivatives when chiral centers are introduced into the molecule. The presence of one or more asymmetric carbon atoms means the compound can exist in several stereochemical forms (enantiomers or diastereomers). google.com
While the parent this compound is achiral, substitutions at the N1, C2, or benzene ring positions can introduce chirality. For example, if a substituent contains a stereocenter, the resulting diastereomers can exhibit significantly different biological potencies and pharmacokinetic profiles. This is because the three-dimensional arrangement of atoms is fundamental to the complementary fit between a drug and its biological target. Although specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of medicinal chemistry hold true. It is well-established in benzimidazole research that the spatial orientation of substituents can dramatically affect binding affinity to enzymes and receptors. researchgate.net Therefore, for any chiral derivative of this compound, the separation and biological evaluation of individual stereoisomers would be a necessary step in preclinical development to identify the most active and safest isomer (the eutomer).
Applications in Advanced Materials and Catalysis Research
Development of Novel Materials with Enhanced Properties
Researchers have explored 2-(methylthio)benzimidazole and its derivatives in the creation of new materials, leveraging its chemical properties to impart enhanced features such as durability and resistance to environmental degradation. chemimpex.com
Studies have demonstrated the effectiveness of this compound and its derivatives as corrosion inhibitors for various metals in aggressive acidic environments. nih.govnih.gov For instance, the corrosion behavior of copper in a 1 M nitric acid solution was studied in the presence of this compound, revealing that the inhibition efficiency increased with higher concentrations of the compound. nih.gov The compound adsorbs onto the copper surface, forming a protective layer that slows the corrosion process. nih.gov Similarly, a derivative, 1-(1H-benzo[d]imidazole-2-yl)-3-(methylthio)propan-1-amine, was synthesized and shown to be a highly effective corrosion inhibitor for X56 carbon steel in a 1 M HCl solution, achieving a protective efficiency of up to 98%. nih.gov The formation of an adherent film on the steel surface was confirmed by scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis. nih.gov
| Compound | Metal | Corrosive Medium | Key Research Finding | Source |
|---|---|---|---|---|
| This compound | Copper | 1 M Nitric Acid | Inhibition efficiency increases with increasing compound concentration. nih.gov | nih.gov |
| 1-(1H-benzo[d]imidazole-2-yl)-3-(methylthio)propan-1-amine | Carbon Steel (X56) | 1 M Hydrochloric Acid | Demonstrated high protective efficiency (up to 98%) through the formation of an effective adhering film. nih.gov | nih.gov |
Role in Analytical Chemistry for Detection and Quantification
In the field of analytical chemistry, this compound serves as a reagent and a structural basis for the analysis of related compounds. chemimpex.com Its derivatives are often the targets of analytical methods developed for monitoring in various matrices. ekb.eg
A prominent example is the veterinary drug Triclabendazole, which is chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole. ekb.eg A variety of analytical techniques have been established to identify and quantify this derivative in bulk form, pharmaceutical formulations, and biological samples. ekb.eg These methods are crucial for quality control and residue analysis. chemimpex.comekb.eg Furthermore, modern immunoassays are being designed for the broad-spectrum detection of benzimidazole-class compounds in samples like milk. researchgate.net
| Analytical Technique | Purpose | Source |
|---|---|---|
| Spectrophotometry | Quantification in bulk and pharmaceutical formulations. ekb.eg | ekb.eg |
| High-Performance Liquid Chromatography (HPLC) | Quantification in various matrices. ekb.egresearchgate.net | ekb.egresearchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | Quantification in various matrices. ekb.eg | ekb.eg |
| Thin Layer Chromatography (TLC) | Quantification in various matrices. ekb.eg | ekb.eg |
| Lateral Flow Immunoassay | Broad-spectrum screening of benzimidazoles. researchgate.net | researchgate.net |
Catalytic Applications of this compound and Its Derivatives
Benzimidazole (B57391) derivatives are significant in catalysis, both as the targets of catalytic synthesis and as ligands in catalyst design. bohrium.comnih.govearthlinepublishers.com Mixed-ligand complexes involving benzimidazole structures are recognized for their importance in the field of catalysis. bohrium.com
The structure of this compound is well-suited for ligand design in homogeneous catalysis. The benzimidazole ring system, particularly the nitrogen atoms, can effectively coordinate with metal ions. mdpi.com The substituent at the 2-position can introduce additional donor atoms, creating multidentate ligands that form stable chelates with a metal center. umich.edu
In this compound, the sulfur atom of the methylthio group provides a second potential binding site in addition to the imidazole (B134444) nitrogen, allowing it to act as a bidentate ligand. umich.edu This chelation can enhance the stability and influence the electronic properties of the resulting metal complex, which are crucial factors in catalytic activity. The synthetic flexibility of the benzimidazole core allows for the creation of diverse ligands, such as Schiff base ligands derived from benzimidazole precursors, which are then used to form coordination complexes with various transition metals. mdpi.com
The coordination chemistry of benzimidazole derivatives with transition metal ions is a rich field of study. umich.edu The resulting metal complexes are not only of structural interest but also exhibit significant catalytic potential. bohrium.comnih.gov Derivatives of this compound can form stable complexes with a range of transition metals, including copper, nickel, iron, and cobalt. bohrium.comnih.govmdpi.com
These coordination compounds have found applications as catalysts in various organic reactions. For example, copper-catalyzed reactions are used to synthesize benzimidazole-linked 1,2,3-triazoles from N-propynylated benzimidazole derivatives. researchgate.net In this context, the benzimidazole derivative acts as a key building block in a reaction facilitated by a transition metal catalyst. researchgate.net Furthermore, nickel(II) complexes have been shown to be effective catalysts for the synthesis of various 2-substituted benzimidazoles. nih.gov This demonstrates a cycle where metal-benzimidazole chemistry is used to create new benzimidazole compounds. The study of mixed-ligand complexes containing benzimidazole-2-carboxylic acid with Fe(III), Co(II), and Ni(II) further underscores the relevance of these systems in developing new catalysts. bohrium.com
| Transition Metal | Benzimidazole Ligand/Derivative | Relevance/Application in Catalysis | Source |
|---|---|---|---|
| Copper (Cu) | N-propynylated benzimidazole | Used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazole-linked benzimidazoles. researchgate.net | researchgate.net |
| Nickel (Ni) | General benzimidazole precursors | Ni(II) complexes serve as catalysts for the synthesis of 2-substituted benzimidazoles. nih.gov | nih.gov |
| Iron (Fe), Cobalt (Co), Nickel (Ni) | 1H-benzimidazole-2-carboxylic acid | Formation of mixed-ligand complexes noted for their importance in catalysis. bohrium.com | bohrium.com |
| Cobalt (Co), Copper (Cu) | Benzimidazole derived imine ligand | Formation of coordination complexes with potential biological and catalytic activities. mdpi.com | mdpi.com |
Advanced Characterization Techniques in Research Beyond Basic Identification
Vibrational Spectroscopy: FTIR and FT-Raman for Detailed Mode Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the detailed analysis of molecular vibrations in 2-(Methylthio)benzimidazole. The solid-phase FTIR and FT-Raman spectra of this compound have been recorded in the regions of 4000-50 cm⁻¹ and 3500-100 cm⁻¹, respectively. researchgate.net These experimental spectra are often interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), to provide a full assignment of the fundamental vibrational modes. researchgate.netresearchgate.net
Studies have combined experimental data with theoretical calculations at the B3LYP/6-311++G** level of theory to analyze the vibrational spectra of this compound and its tautomers. walshmedicalmedia.com This comprehensive approach allows for the correlation of specific spectral bands with the stretching, bending, and torsional motions of the molecule's constituent atoms and functional groups. For instance, the characteristic stretching vibrations of the C-S bond, which is highly polarizable and thus produces strong Raman activity, are expected in the 600-850 cm⁻¹ region. researchgate.net Similarly, C-N and S-CH₃ stretching modes are anticipated within specific frequency ranges. researchgate.net
Detailed analysis of the vibrational spectra can reveal subtle structural features and intermolecular interactions. For example, broadening of vibrational bands in the 1350 cm⁻¹ - 1400 cm⁻¹ and 1120 cm⁻¹ - 1190 cm⁻¹ regions has been observed, suggesting specific molecular dynamics or interactions in the solid state. researchgate.net The vibrational modes of the methyl group, including symmetric and asymmetric stretching and deformation vibrations, are also clearly identifiable in the spectra. mdpi.com
Table 1: Selected Vibrational Frequencies for this compound and Related Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |
| C-S Stretch | 600 - 850 | FT-Raman | researchgate.net |
| C-N Stretch | 1080 - 1360 | FTIR/FT-Raman | researchgate.net |
| S-CH₃ Stretch | 600 - 850 | FTIR/FT-Raman | researchgate.net |
| CH₃ Deformations | 1454 - 1483 | FTIR | mdpi.com |
| Aromatic C-H Stretch | ~3061 | FTIR | derpharmachemica.com |
| Imidazole (B134444) C=N Stretch | ~1616 | FTIR | derpharmachemica.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound and its derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, often to four or more decimal places, HRMS allows for the determination of the elemental composition of a molecule with high confidence.
Several studies on novel derivatives of this compound have utilized HRMS, typically with electrospray ionization (ESI), to verify the successful synthesis of the target compounds. scirp.orgscirp.org For example, in the synthesis of a series of N-substituted 2-((thioalkyl)methyl)-1H-benzimidazoles, HRMS was used to confirm the calculated molecular weights. scirp.orgscirp.org The observed m/z values for the protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ were found to be in excellent agreement with the calculated theoretical values, thereby validating the proposed structures. scirp.orggsconlinepress.com
Table 2: Representative HRMS Data for this compound Derivatives
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion Type | Reference |
| Derivative 1 | C₁₆H₁₇N₂S | 269.1019 | 269.1015 | [M+H]⁺ | scirp.org |
| Derivative 2 | C₁₅H₂₁O₂N₂S | 293.1147 | 293.1150 | [M+H]⁺ | scirp.org |
| Derivative 3 | C₁₇H₁₈N₂SNa | 306.1231 | 306.1235 | [M+Na]⁺ | scirp.org |
| Derivative 4 | C₁₁H₁₁N₃S | 218.0598 | 218.0592 | [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of this compound derivatives. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms within a molecule, allowing for the precise determination of its connectivity and stereochemistry.
¹H and ¹³C NMR spectra have been extensively used to characterize a wide array of newly synthesized derivatives of this compound. walshmedicalmedia.comderpharmachemica.comscirp.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. For instance, the protons of the benzimidazole (B57391) ring typically appear in the aromatic region of the ¹H NMR spectrum (around 7.1-7.8 ppm), while the methylthio protons (S-CH₃) resonate at a higher field (around 2.7 ppm). derpharmachemica.comrsc.org
In studies involving N-alkylation or other substitutions, NMR is crucial for confirming the site of modification. scirp.orggsconlinepress.com For example, the appearance of new signals corresponding to the protons and carbons of the introduced alkyl or benzyl (B1604629) groups, and the concomitant shifts in the signals of the benzimidazole core, provide clear evidence of the reaction's outcome. gsconlinepress.com The coupling patterns (e.g., singlets, doublets, triplets) and integration values in ¹H NMR spectra further aid in assigning the signals to specific protons and deducing their spatial relationships. scirp.org Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, are also employed to support the experimental assignments. researchgate.netwalshmedicalmedia.com
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Aromatic-H | 7.11 - 7.45 | 113 - 139 | derpharmachemica.com |
| S-CH₃ | 2.70 | 40.80 | derpharmachemica.com |
| N=C-N | - | 156.10 | derpharmachemica.com |
| N-CH₂- | 4.28 | 70.27 | derpharmachemica.com |
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
Single Crystal X-Ray Diffraction (SCXRD) provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of atomic positions in the solid state. This technique has been applied to derivatives of this compound to unambiguously determine their molecular geometry, conformation, and intermolecular interactions.
For the derivative 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole, SCXRD analysis revealed the precise bond lengths, bond angles, and torsion angles of the molecule. biomedres.us Such studies confirm the connectivity and planarity of the benzimidazole ring system and the orientation of the substituent groups. The analysis of the crystal packing often reveals a network of intermolecular hydrogen bonds, such as N-H···N or C-H···S interactions, which stabilize the crystal lattice. biomedres.us
The crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and R-factor, provide a benchmark for the quality of the structural determination. biomedres.usjsac.or.jp These experimentally determined structures can also be compared with geometries optimized by theoretical methods like DFT, offering a deeper understanding of the molecule's conformational preferences.
Table 4: Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value | Reference |
| Compound | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole | biomedres.us |
| Crystal System | Not specified | biomedres.us |
| Space Group | Not specified | biomedres.us |
| a (Å) | Not specified | biomedres.us |
| b (Å) | Not specified | biomedres.us |
| c (Å) | Not specified | biomedres.us |
| R-factor | 0.0736 | biomedres.us |
UV-Visible Spectroscopy for Electronic Absorption Properties
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic absorption properties of this compound and its derivatives. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands (λ_max) that are related to the electronic structure of the compound.
The UV-Vis spectrum of this compound derivatives typically shows absorption bands corresponding to π→π* transitions within the aromatic benzimidazole system. semanticscholar.org For example, a representative derivative exhibited absorption maxima (λ_max) at 236 nm and 290 nm, which are attributed to these π→π* transitions of the benzenoid ring. semanticscholar.org
The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the benzimidazole core. mdpi.com The introduction of different functional groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. Theoretical methods, such as Time-Dependent DFT (TD-DFT), are often used to predict the electronic absorption spectra and aid in the assignment of the observed electronic transitions. researchgate.net
Table 5: UV-Visible Absorption Data for a 2-(Alkanamino)benzimidazole Derivative
| Wavelength (λ_max, nm) | log ε_max | Transition Type | Reference |
| 236 | 1.78 | π→π | semanticscholar.org |
| 290 | 1.32 | π→π | semanticscholar.org |
| 407 | 0.85 | n→π* | semanticscholar.org |
Pharmacological and Biochemical Investigations
Biochemical Pathway Insights from Enzyme and Receptor Binding Studies
Research into 2-(Methylthio)benzimidazole and its derivatives has provided valuable insights into their interactions with various enzymes and receptors, suggesting potential biochemical pathways for their therapeutic effects. These compounds are frequently utilized in studies focused on enzyme inhibition and receptor binding to elucidate biochemical mechanisms and identify potential drug targets. chemimpex.comchemimpex.com
Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in disease pathways. For instance, certain benzimidazole (B57391) derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. ekb.eg Molecular docking studies have been employed to understand the binding mechanisms of these compounds within the active site of the COX-2 enzyme. ekb.eg The interaction often involves the formation of hydrogen bonds with key amino acid residues, such as Tyrosine 355, within the enzyme's active site. ekb.eg
Furthermore, the benzimidazole scaffold has been explored for its interaction with other therapeutic targets. These include enzymes like topoisomerase I/II and tubulin, which are crucial for DNA replication and cell division, respectively, making them important targets in cancer therapy. vulcanchem.comtandfonline.com The methylthio group, in particular, may play a role in modulating redox signaling pathways, which could enhance pro-apoptotic effects. vulcanchem.com Some benzimidazole derivatives have also been studied for their affinity to cannabinoid receptor 2 (CB2), suggesting a potential role in modulating inflammatory and neuropathic pain. nih.govfrontiersin.org
In the context of cancer, benzimidazole derivatives have been investigated as inhibitors of Aurora-A kinase, a key regulator of mitosis. tandfonline.com Overexpression of this enzyme is common in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis. tandfonline.com Molecular docking studies have helped to visualize the binding of these compounds to the kinase, providing a basis for the design of more potent and selective inhibitors. tandfonline.com
Additionally, some studies have explored the interaction of this compound derivatives with cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds. biosynth.com This interaction is crucial for understanding the pharmacokinetic profile and potential drug-drug interactions of these compounds.
In Vitro and In Vivo Biological Evaluations
The biological activities of this compound and its derivatives have been extensively evaluated through both in vitro and in vivo studies, revealing their potential as therapeutic agents in various disease models.
Assessment of Cytotoxicity on Cancer Cell Lines
A significant body of research has focused on the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. These studies have demonstrated the potential of this chemical scaffold in the development of new anticancer agents. chemimpex.comchemimpex.comchemrxiv.org
For instance, 5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole has shown significant cytotoxic effects against various cancer cell lines. Similarly, novel benzimidazole/1,2,3-triazole hybrids, such as 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles and 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazoles, have been synthesized and tested for their antiproliferative activity against human cancer cell lines including colon (HT-29), lung (A-549), breast (MCF-7), and pancreatic (Panc-1) cancers. frontiersin.org Some of these compounds exhibited potent antiproliferative activity, with GI50 values (the concentration causing 50% growth inhibition) in the nanomolar range. frontiersin.org
In another study, bisbenzimidazole derivatives demonstrated promising cytotoxicity against a panel of 59 human cancer cell lines. nih.gov One particular derivative showed a broad spectrum of activity, being cytotoxic to 51 cell lines and cytostatic to the remaining 8. nih.gov The growth inhibition for this compound ranged significantly, indicating varying sensitivity across different cancer types. nih.gov Specifically, it showed excellent activity against the RPMI-8226 leukemia cell line with a GI50 value of 806 nM. nih.gov
Furthermore, benzimidazole derivatives have been evaluated against liver carcinoma (HEPG2) and pheochromocytoma (PC12) cell lines. scispace.com Certain derivatives, including benzimidazole chalcones and a benzimidazole mercaptoacetohydrazide, showed high potency against PC12 cells, while a benzimidazole-2-isoxazole derivative was potent against both HEPG2 and PC12 cells. scispace.com The anticancer activity of some derivatives has been linked to their ability to inhibit enzymes like Aurora-A Kinase. tandfonline.com
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole | Various | Significant cytotoxicity | |
| Benzimidazole/1,2,3-triazole hybrids | HT-29, A-549, MCF-7, Panc-1 | Potent antiproliferative activity (nanomolar GI50) | frontiersin.org |
| Bisbenzimidazole derivative | 59 human cancer cell lines | Broad-spectrum cytotoxicity and cytostatic effects | nih.gov |
| Benzimidazole chalcones & mercaptoacetohydrazide | PC12 | High potency | scispace.com |
| Benzimidazole-2-isoxazole | HEPG2, PC12 | High potency | scispace.com |
In Vivo Efficacy Studies (e.g., Anti-inflammatory, Anti-cancer Models)
The therapeutic potential of this compound derivatives has been further investigated in various in vivo models, particularly for their anti-inflammatory and anti-cancer effects.
In the realm of anti-inflammatory research, derivatives of this compound have been assessed using models such as the carrageenan-induced paw edema model in rats. ekb.egnih.gov This model is a standard for evaluating the acute anti-inflammatory activity of new compounds. Several synthesized benzimidazole derivatives have demonstrated significant inhibitory potency, comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). ekb.eg The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit COX enzymes. nih.govresearchgate.net
Regarding anti-cancer efficacy, in vivo studies have been conducted using animal models. For example, a novel benzimidazole-derived imine ligand and its metal complexes were investigated for their anti-proliferative activity. nih.gov One particular cobalt(III) complex showed profound anti-proliferative activity against the Ehrlich Ascites Carcinoma (EAC) cell line in mice. nih.gov When administered to tumor-bearing mice, this complex led to a reduction in tumor volume, a decrease in ascites secretion, and a reduction in tumor cell proliferation. nih.gov These findings highlight the potential of such compounds in cancer treatment.
Furthermore, some benzimidazole derivatives have been evaluated for their effects on angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov The ability of certain compounds to modulate neovascularization suggests another mechanism through which they may exert their anti-cancer effects. nih.gov
Hematological Parameter Analysis in Biological Assays
In the course of in vivo biological evaluations of this compound derivatives, the analysis of hematological parameters is a crucial step to assess the systemic effects of these compounds. Studies involving animal models, such as rats and mice, have included the examination of various blood components.
For instance, in a study investigating a novel benzimidazole-derived imine ligand and its metal complexes for anticancer activity, various hematological parameters were analyzed in mice bearing Ehrlich Ascites Carcinoma (EAC). nih.gov The parameters measured included levels of alkaline phosphatase, creatinine, urea (B33335), red blood cells (RBC), and white blood cells (WBC). nih.gov Significant results were obtained from these experiments, indicating that the tested compounds can influence these physiological markers. nih.gov
In another study assessing the acute and subacute toxicity of an injectable compound, 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole, in rats, several hematological parameters were monitored. scielo.org.mx Among female rats, significant differences were observed in hematocrit values and platelet counts at certain doses compared to the control group. scielo.org.mx For male rats, significant differences were noted in erythrocyte count and mean corpuscular volume (MCV) in treated groups. scielo.org.mx However, the study concluded that these values remained within the normal range according to the literature, suggesting a wide margin of safety for this particular compound under the tested conditions. scielo.org.mx
Neovascularization Studies
The process of neovascularization, or angiogenesis, which is the formation of new blood vessels, is a critical component in various physiological and pathological processes, including tumor growth and metastasis. The investigation into the effects of this compound derivatives on this process has provided insights into their potential as anti-cancer agents.
In one study, the effect of a novel benzimidazole-derived cobalt(III) complex on neovascularization was evaluated. nih.gov The study stimulated angiogenesis with recombinant vascular endothelial growth factor (rVEGF165) and compared the effects in tumor-bearing models to non-tumor models. nih.govresearchgate.net This approach allows for the assessment of the compound's ability to interfere with the signaling pathways that promote the formation of new blood vessels, which are essential for supplying nutrients to growing tumors.
The ability of certain benzimidazole derivatives to modulate neovascularization suggests a potential mechanism for their anti-cancer activity. nih.gov By inhibiting the formation of new blood vessels, these compounds could potentially starve tumors of their blood supply, thereby inhibiting their growth and spread.
Drug-Drug Interaction Analysis
The potential for drug-drug interactions is a critical aspect of drug development and clinical use. For compounds based on the this compound scaffold, understanding their interaction with metabolic enzymes is key. Research has indicated that this compound and its derivatives can inhibit cytochrome P450 (CYP450) enzymes. biosynth.com These enzymes are a superfamily of proteins responsible for the metabolism of a wide variety of xenobiotics, including a large percentage of clinically used drugs.
Inhibition of CYP450 enzymes by a co-administered drug can lead to altered metabolism of other drugs that are substrates for these enzymes. This can result in either increased toxicity if the parent drug is active, or decreased efficacy if the drug requires metabolic activation. Therefore, the inhibitory effect of this compound derivatives on CYP450 enzymes suggests a potential for drug-drug interactions.
While specific in vivo drug-drug interaction studies involving this compound itself are not extensively detailed in the provided context, the known inhibitory action on CYP450 enzymes warrants careful consideration during the development of any therapeutic agent based on this scaffold. biosynth.com Further in vitro and in vivo studies are necessary to fully characterize the drug-drug interaction profile of specific this compound derivatives. nih.gov
Bioavailability and Pharmacokinetic Considerations in Drug Design
The development of new therapeutic agents requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. For derivatives of this compound, these pharmacokinetic parameters are crucial in determining their potential as orally administered drugs.
In silico ADME screenings are instrumental in the early stages of drug development to identify promising candidates and minimize the risk of failure in later stages. nih.gov For a series of novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles, which are structurally related to this compound, computational analysis predicted favorable physicochemical properties, ADME profiles, and drug-likeness. nih.govrsc.org Such studies provide essential information regarding oral bioavailability, brain penetration, volume of distribution, and clearance, which helps in determining appropriate dosage regimens. nih.gov
One study on pyrimidine-clubbed benzimidazole derivatives, specifically methyl 2-((6-chloro-1H-benzo[d]imidazol-2-yl)methylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives, indicated that these compounds possess properties suitable for oral delivery. mdpi.com The investigation highlighted that parameters like lipophilicity (logP) and solubility (logS) were within the acceptable range defined by Lipinski's rule of five, suggesting optimal oral bioavailability. mdpi.com However, the study also found that while many of the molecules displayed a moderate to low clearance rate, they all exhibited a short half-life of less than three hours. mdpi.com
The inherent nature of benzimidazole derivatives, including their isostructural similarity to naturally occurring nucleotides, contributes to their significant bioavailability and stability, making them attractive candidates for chemotherapeutic agents. nih.govfrontiersin.org
Table 1: In Silico ADME Profile of select this compound Derivatives
| Compound Derivative | Property | Finding | Source |
|---|---|---|---|
| Pyrimidine-clubbed benzimidazoles | Oral Bioavailability | Parameters within accepted range for oral delivery. | mdpi.com |
| Pyrimidine-clubbed benzimidazoles | Half-life (T1/2) | Short (<3 hours). | mdpi.com |
| Pyrimidine-clubbed benzimidazoles | Clearance (CL) | Moderate to low. | mdpi.com |
| 2-(4-(Methylsulfonyl) phenyl) benzimidazoles | Drug-likeness | Favorable profiles predicted. | nih.govrsc.org |
Toxicity Profiling (e.g., Nontoxic Property on RBC cells)
The assessment of toxicity is a critical step in the evaluation of any potential drug compound. For this compound and its derivatives, studies have investigated their effects on various cells, including red blood cells (RBCs).
A study focusing on benzimidazole-containing quinolinyl oxadiazoles (B1248032) found that the synthesized compounds were nontoxic to RBCs due to their non-hydrolyzing properties. acs.org This lack of hemolytic activity is a favorable characteristic for compounds intended for systemic administration. acs.org Similarly, a hemolysis assay conducted on related benzoquinone derivatives, 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione and 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione, showed no hemolytic activity at the tested concentrations. google.com
In a more detailed toxicological study, the acute and subacute toxicity of an injectable form of 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole was assessed in rats. scielo.org.mx The study monitored hematological parameters following administration. In male rats, significant differences were observed in erythrocyte count and mean corpuscular volume (MCV) in groups treated with 8 and 40 mg/kg. scielo.org.mx In females, hematocrit values in the 8, 24, and 40 mg/kg groups and platelet counts in the 24 mg/kg group were significantly different from the control group. scielo.org.mx Despite these statistical differences, the values were reported to be within the normal range according to the literature, suggesting a relatively safe hematological profile at these doses. scielo.org.mx
Further research on bis(benzimidazole)thioether ligands and their nickel(II) complexes, which include structures similar to this compound, involved testing their effect on the morphology of human erythrocytes. mdpi.com While specific results on erythrocyte morphology were part of a broader study on cytotoxicity, the investigation highlights the importance of evaluating the hematological impact of such compounds. mdpi.com
Table 2: Hematological Toxicity Data for 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole in Rats
| Gender | Parameter | Dosage Groups with Significant Differences (vs. Control) | Observation | Source |
|---|---|---|---|---|
| Male | Erythrocyte Count (RBC) | 8 and 40 mg/kg | Values remained within normal literature range. | scielo.org.mx |
| Male | Mean Corpuscular Volume (MCV) | 8 and 40 mg/kg | Values remained within normal literature range. | scielo.org.mx |
| Female | Hematocrit (HCT) | 8, 24, and 40 mg/kg | Values remained within normal literature range. | scielo.org.mx |
| Female | Platelet Counts | 24 mg/kg | Values remained within normal literature range. | scielo.org.mx |
Future Research Directions and Therapeutic Potential
Design and Development of Multi-Targeted Agents
The development of multi-targeted agents, which can simultaneously modulate multiple biological targets, represents a promising strategy for treating complex diseases like cancer. tandfonline.comrsc.org The benzimidazole (B57391) nucleus is considered a "privileged structure" in drug discovery, and its derivatives have been shown to interact with a variety of targets, including tubulin, topoisomerase, and various kinases. tandfonline.comnih.gov
The design of novel 2-(methylthio)benzimidazole derivatives often involves creating hybrid molecules that combine the benzimidazole core with other pharmacologically active scaffolds. For instance, researchers have synthesized hybrids of benzimidazole and 1,2,3-triazole, which have shown potential as EGFR inhibitors. nih.govfrontiersin.org These multi-targeted compounds can offer enhanced efficacy and may help overcome drug resistance. tandfonline.com Future research will likely focus on creating more sophisticated multi-targeted agents by incorporating the this compound moiety into larger, more complex molecules designed to interact with specific combinations of cancer-related targets. rsc.org
Addressing Drug Resistance Challenges
Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. tandfonline.combvsalud.org Benzimidazole derivatives have been investigated for their potential to overcome resistance mechanisms. bvsalud.orgscience.gov For example, some benzimidazole compounds have shown the ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov
The development of new this compound derivatives could offer novel solutions to combat drug-resistant pathogens. Research has shown that certain benzimidazole derivatives exhibit significant activity against multidrug-resistant bacteria and fungi. nih.govmdpi.com The mechanism of resistance to existing benzimidazoles, such as mutations in the target protein tubulin, highlights the need for new derivatives with alternative modes of action. bvsalud.org Future work in this area will involve designing this compound compounds that can either bypass existing resistance mechanisms or inhibit the cellular processes that lead to resistance.
Exploration of this compound in Neglected Tropical Diseases
Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet treatment options are often limited, toxic, and prone to resistance. science.govnih.govfrontiersin.org The benzimidazole scaffold has shown promise in the development of new treatments for these diseases. science.govnih.gov
Triclabendazole, a this compound derivative, is used to treat fascioliasis and has shown in vitro activity against other parasites like Trypanosoma cruzi. nih.govnih.gov Recent studies have explored the potential of other this compound derivatives as inhibitors of essential parasitic enzymes, such as arginase in Leishmania mexicana. nih.govmdpi.comresearchgate.net These findings suggest that the this compound core is a valuable starting point for the design of new drugs against NTDs. nih.govresearchgate.net Future research will focus on optimizing the antiprotozoal activity of these compounds and exploring their efficacy against a broader range of neglected pathogens. science.govnih.gov
Novel Applications in Agrochemical Development for Crop Protection
Benzimidazole compounds have a long history of use as fungicides in agriculture. isnra.netresearchgate.net The this compound structure is a key component in the development of new agrochemicals aimed at protecting crops from fungal diseases. chemimpex.comnih.gov
Researchers have synthesized novel benzimidazole derivatives containing a thioether moiety and evaluated their fungicidal activity against various plant pathogens. nih.govresearchgate.net For example, derivatives combining the benzimidazole scaffold with a pyrimidine-thioether moiety have shown potent activity against Botrytis cinerea, a common plant fungus. nih.gov Other studies have focused on creating hybrid molecules that incorporate features from both benzimidazole fungicides and other pesticides to develop broad-spectrum crop protection agents. nih.gov The future of agrochemical development involving this compound will likely involve the synthesis of compounds with improved efficacy, lower environmental impact, and activity against resistant fungal strains. rsc.orgacs.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. researchgate.netnih.gov These computational tools can be applied to the design and optimization of novel this compound derivatives. doi.org
AI and ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds. researchgate.netnih.gov For instance, machine learning models have been used to predict the corrosion inhibition efficiencies of benzimidazole derivatives, demonstrating the potential of these techniques to forecast chemical properties. doi.org In the context of drug discovery, AI can be used for virtual screening of large compound libraries, de novo drug design, and identifying potential multi-target agents. researchgate.netnih.gov The integration of AI and ML into the research and development of this compound derivatives holds the potential to streamline the discovery of new therapeutic and agrochemical agents, reduce costs, and increase the success rate of bringing new products to market. researchgate.net
Q & A
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, 254 nm UV detection) with ≥98.5% purity thresholds is standard for quantifying impurities .
- Spectroscopy :
- FTIR : Confirms S–C and C=N bonds (peaks at 650–750 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic singlet for methylthio group at δ 2.5–2.7 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 165.0422) .
How can conflicting data from UV spectrophotometry and computational models in DNA interaction studies be resolved?
Advanced Research Question
Discrepancies arise from methodological limitations:
- UV Spectrophotometry : Measures hyperchromic shifts during DNA binding but may overlook non-intercalative modes (e.g., groove binding) .
- In Silico Docking : Predicts binding energies but requires validation via viscosity measurements. For example, a study on 2-(hydroxymethyl)benzimidazole showed UV data suggesting intercalation, while viscosity assays indicated partial groove binding, reconcilable via molecular dynamics simulations . Cross-validation with circular dichroism (CD) or isothermal titration calorimetry (ITC) is advised .
What experimental designs are effective for studying this compound interactions with biomolecules?
Basic Research Question
- UV Titration : Prepare DNA/protein solutions in Tris-HCl buffer (pH 7.4, 10 mM NaCl) and measure absorbance changes at 260 nm. Calculate binding constants (Kₐ) via Benesi-Hildebrand plots .
- Viscosity Assays : Use a viscometer to detect changes in DNA solution viscosity; intercalation increases viscosity, while groove binding does not .
- Fluorescence Quenching : Monitor tryptophan emission quenching in proteins (excitation 280 nm) to assess binding affinity .
How can researchers evaluate the pharmacological potential of this compound derivatives?
Advanced Research Question
- In Vitro Assays :
- In Silico Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., β-tubulin for antiprotozoal activity) and validate with MD simulations .
- SAR Analysis : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to enhance bioactivity .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Fume hoods are mandatory during synthesis .
- Decontamination : Spills require immediate neutralization with 10% sodium bicarbonate, followed by absorption with vermiculite .
- Waste Disposal : Collect in sealed containers labeled "Hazardous—Sulfur-Containing Organics" for incineration .
How do substituent modifications influence the bioactivity of this compound derivatives?
Advanced Research Question
- Electron-Donating Groups (–OCH₃, –CH₃) : Enhance metabolic stability but reduce binding affinity to hydrophobic enzyme pockets .
- Halogen Substituents (–Cl, –Br) : Improve antiprotozoal activity (e.g., 9c derivative with 4-Br showed 90% Giardia growth inhibition) via increased lipophilicity .
- Heterocyclic Hybrids : Fusion with triazole/thiazole rings (e.g., compound 9a) enhances α-glucosidase inhibition (IC₅₀ = 12.3 µM) by mimicking substrate transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
